molecular formula C8H8Br2O B3227343 (2,6-Dibromo-4-methylphenyl)methanol CAS No. 1260893-69-3

(2,6-Dibromo-4-methylphenyl)methanol

Cat. No.: B3227343
CAS No.: 1260893-69-3
M. Wt: 279.96 g/mol
InChI Key: KOWHWBCHBZRKPB-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Dibromo-4-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dibromo-4-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromo-4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWHWBCHBZRKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Elucidation of (2,6-Dibromo-4-methylphenyl)methanol: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3) Molecular Formula: C₈H₈Br₂O | Molecular Weight: 279.96 g/mol

Introduction & Chemical Identity

(2,6-Dibromo-4-methylphenyl)methanol is a highly substituted, sterically hindered benzyl alcohol derivative. Featuring a central benzene ring functionalized with a hydroxymethyl group, a para-methyl group, and two ortho-bromine atoms, this molecule serves as a critical building block in advanced organic synthesis, cross-coupling reactions, and the development of active pharmaceutical ingredients (APIs) .

Because of its high degree of substitution and the presence of heavy halogens, elucidating its exact structure requires an orthogonal, multi-modal analytical approach. Relying on a single technique can lead to misassignments due to steric crowding and magnetic anisotropy. This whitepaper outlines a self-validating framework leveraging Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to unequivocally confirm its chemical architecture.

Strategic Workflow for Structural Elucidation

To ensure absolute scientific integrity, our elucidation strategy is built on orthogonal cross-validation . NMR provides the carbon-hydrogen connectivity framework, HRMS confirms the exact mass and unique isotopic signature of the halogens, and FT-IR maps the terminal functional groups. If any single modality yields conflicting data, the entire structural hypothesis is re-evaluated.

Workflow Sample Sample Prep (2,6-Dibromo-4-methylphenyl)methanol NMR NMR Spectroscopy (1H, 13C, 2D HMBC) Sample->NMR CDCl3 / TMS MS Mass Spectrometry (HRMS-ESI Isotopic Profiling) Sample->MS MeOH / 0.1% FA IR FT-IR Spectroscopy (ATR Functional Group ID) Sample->IR Solid State ATR DataSync Data Synthesis & Cross-Validation NMR->DataSync Connectivity & Symmetry MS->DataSync Exact Mass & 1:2:1 Br Pattern IR->DataSync O-H and C-Br Vibrations Structure Confirmed Structure C8H8Br2O DataSync->Structure Orthogonal Verification

Fig 1. Multi-modal analytical workflow for the structural elucidation of C8H8Br2O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural connectivity. For this compound, deuterated chloroform (CDCl₃) is chosen as the solvent because it is non-polar, aprotic, and prevents rapid exchange of the hydroxyl proton, allowing for a distinct (though broadened) -OH signal .

¹H NMR Analysis

The symmetry of the molecule (


 point group approximation for the aromatic ring) is the most critical diagnostic feature. The two bromine atoms at positions 2 and 6 render the aromatic protons at positions 3 and 5 chemically and magnetically equivalent, resulting in a single resonance.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
2.30Singlet (s)3H-CH₃ (C-4)Deshielded by the aromatic ring; lacks adjacent protons.
~2.00Broad Singlet (br s)1H-OHExchangeable proton; broadening caused by intermolecular H-bonding.
4.95Singlet (s)2H-CH₂-O (C-7)Strongly deshielded by the electronegative oxygen and the steric/inductive effects of ortho-bromines.
7.35Singlet (s)2HAr-H (C-3, C-5)Equivalent protons due to symmetry; deshielded by ortho-Br atoms.
¹³C NMR Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton. A fascinating phenomenon observed here is the "heavy atom effect" . While halogens are typically electron-withdrawing, the massive electron cloud of bromine introduces significant spin-orbit coupling, which actually shields the ipso carbons (C-2, C-6), pushing their signals slightly upfield compared to standard aromatic carbons.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality / Rationale
20.5C-4 (-CH₃)Aliphatic methyl carbon attached to an sp² aromatic ring.
65.0C-7 (-CH₂OH)Deshielded by the directly attached hydroxyl oxygen.
125.0C-2, C-6 (C-Br)Upfield shift driven by the diamagnetic shielding of the heavy bromine atoms.
132.0C-3, C-5 (Ar-CH)Standard aromatic methine carbons.
136.0C-1 (Ar-C-CH₂OH)Quaternary carbon, deshielded by the inductive effect of the -CH₂OH group.
140.0C-4 (Ar-C-CH₃)Quaternary carbon, deshielded by methyl group hyperconjugation.

Note on 2D NMR: To definitively prove the 2,6-dibromo substitution pattern, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required. The -CH₂- protons (δ 4.95) will show a strong 3-bond scalar coupling (


) to the brominated carbons (δ 125.0), confirming their ortho relationship.

Mass Spectrometry (MS) Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, but more importantly, it offers a self-validating isotopic signature. Bromine exists in nature as two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in roughly a 1:1 ratio.

When a molecule contains exactly two bromine atoms, the binomial expansion


 dictates the isotopic distribution . This results in a highly distinctive 1:2:1 intensity ratio  for the molecular ion cluster:
  • M (m/z ~277.89): Contains two ⁷⁹Br atoms (Probability: ~25%)

  • M+2 (m/z ~279.89): Contains one ⁷⁹Br and one ⁸¹Br (Probability: ~50%)

  • M+4 (m/z ~281.89): Contains two ⁸¹Br atoms (Probability: ~25%)

Causality: If the HRMS spectrum lacks this precise 1:2:1 triplet, the structural hypothesis of a dibromo compound is instantly falsified. This acts as an automated, physical check against sample contamination or degradation.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR is utilized to identify the functional groups without the need for KBr pellet pressing. Causality: KBr is highly hygroscopic and can absorb atmospheric moisture during sample prep, artificially inflating the O-H stretch region. ATR analyzes the native solid-state compound, preserving its true hydrogen-bonding network .

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 (Broad)O-H stretchHydroxyl group (participating in intermolecular H-bonding)
2920, 2850C-H stretchAliphatic (-CH₃, -CH₂-)
1590, 1470C=C stretchAromatic ring framework
1050C-O stretchPrimary alcohol
580C-Br stretchAryl bromide

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following step-by-step methodologies incorporate internal validation checkpoints.

Protocol A: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of (2,6-Dibromo-4-methylphenyl)methanol in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Insert the NMR tube into the 400 MHz spectrometer. Perform automated gradient shimming to ensure magnetic field homogeneity.

  • Acquisition: Acquire 16 scans for ¹H NMR (relaxation delay

    
    s) and 512 scans for ¹³C NMR (relaxation delay 
    
    
    
    s).
  • Self-Validation Check: The TMS peak must be calibrated to exactly 0.00 ppm. The total integration of the ¹H spectrum must equal exactly 8 protons. If the integration deviates by >5%, the sample contains impurities or the relaxation delay is insufficient.

Protocol B: HRMS-ESI Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).

  • Calibration: Infuse a sodium formate calibration solution.

  • Acquisition: Introduce the sample via direct infusion at 5 µL/min into the Electrospray Ionization (ESI) source operating in positive ion mode.

  • Self-Validation Check: The mass accuracy of the calibrant must be < 5 ppm. The software must calculate an isotopic match score >95% comparing the empirical data to the theoretical 1:2:1 dibromo distribution.

Protocol C: ATR-FTIR Acquisition
  • Background Scan: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Loading: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure clamp until the force gauge indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: The baseline must be flat (100% transmittance in regions without absorption). A sloping baseline indicates poor crystal contact or excessive pressure causing crystal deformation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Retrieved from:[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Edition). Springer. Retrieved from:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy (5th Edition). Cengage Learning. Retrieved from:[Link]

physical and chemical properties of (2,6-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2,6-Dibromo-4-methylphenyl)methanol

Authored by a Senior Application Scientist

Abstract

(2,6-Dibromo-4-methylphenyl)methanol is a halogenated aromatic alcohol that serves as a valuable intermediate and building block in synthetic organic chemistry. Its unique substitution pattern—featuring two sterically hindering bromine atoms ortho to the hydroxymethyl group and a methyl group in the para position—imparts specific reactivity and physical properties. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in materials science and drug development.

Compound Identification and Core Physicochemical Properties

The fundamental identity and properties of (2,6-Dibromo-4-methylphenyl)methanol are summarized below. These data are critical for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name (2,6-Dibromo-4-methylphenyl)methanolN/A
CAS Number 1260893-69-3[1][2]
Molecular Formula C₈H₈Br₂O[1]
Molecular Weight 279.96 g/mol [1]
Appearance White to yellow solid (inferred from similar compounds)
Purity ≥97% (as commonly supplied)[1]
Storage Sealed in a dry environment, recommended at 2-8°C[1]
SMILES CC1=CC(=C(CO)C(=C1)Br)Br[1]
InChIKey InChIKey=FIGPGTJKHFAYRK-UHFFFAOYSA-N (related phenol)

Synthesis Pathway and Mechanistic Considerations

The synthesis of (2,6-Dibromo-4-methylphenyl)methanol is not commonly detailed in standard literature. However, a robust and logical synthetic route can be designed starting from the readily available precursor, 4-methylaniline (p-toluidine). This multi-step synthesis leverages well-established organic transformations.

The proposed pathway underscores a common strategy in organic synthesis: installing directing and functional groups in a specific order to achieve the desired substitution pattern.

Synthesis_Workflow A 4-Methylaniline B Bromination A->B Br₂, Acetic Acid C 2,6-Dibromo-4-methylaniline B->C D Sandmeyer Reaction (Cyanation) C->D 1. NaNO₂, H₂SO₄ 2. CuCN, KCN E 2,6-Dibromo-4-methylbenzonitrile D->E F Hydrolysis E->F H₂SO₄, H₂O, Heat G 2,6-Dibromo-4-methylbenzoic Acid F->G H Reduction G->H LiAlH₄ or BH₃ THF I (2,6-Dibromo-4-methylphenyl)methanol H->I

Caption: Proposed multi-step synthesis of (2,6-Dibromo-4-methylphenyl)methanol.

Step-by-Step Synthesis Protocol

PART A: Synthesis of 2,6-Dibromo-4-methylaniline (V)

  • Dissolution: Dissolve 4-methylaniline in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a magnetic stirrer. Cool the mixture in an ice bath.

  • Bromination: Slowly add a solution of bromine in acetic acid dropwise to the stirred mixture. The methyl and amino groups are ortho-, para-directing; the bulky amino group directs the two bromine atoms to the ortho positions.

  • Quenching & Isolation: After the addition is complete, stir the reaction for an additional hour. Pour the mixture into a beaker of ice water and neutralize with a sodium hydroxide solution to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from ethanol to yield pure 2,6-dibromo-4-methylaniline[3].

PART B: Synthesis of 2,6-Dibromo-4-methylbenzonitrile (RCN)

  • Diazotization: Prepare a solution of sodium nitrite in water. In a separate flask, dissolve the 2,6-dibromo-4-methylaniline in a mixture of sulfuric acid and water, and cool to 0-5°C. Slowly add the sodium nitrite solution to form the diazonium salt. The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: In another flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The cyano group displaces the diazonium group to form the nitrile[3].

  • Workup: Heat the mixture, then cool and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude nitrile.

PART C: Synthesis of 2,6-Dibromo-4-methylbenzoic Acid

  • Hydrolysis: Reflux the 2,6-dibromo-4-methylbenzonitrile with a mixture of concentrated sulfuric acid and water. The nitrile group is hydrolyzed under these harsh acidic conditions to a carboxylic acid.

  • Isolation: Cool the reaction mixture and pour it onto ice to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.

PART D: Reduction to (2,6-Dibromo-4-methylphenyl)methanol

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Reduction: Slowly add a solution of the 2,6-dibromo-4-methylbenzoic acid in THF to the LiAlH₄ suspension. This is a highly exothermic reaction and must be done carefully. LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.

  • Quenching: After the reaction is complete, cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Final Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the final product by column chromatography to yield (2,6-Dibromo-4-methylphenyl)methanol.

Chemical Reactivity and Spectroscopic Profile

The reactivity of (2,6-Dibromo-4-methylphenyl)methanol is governed by its primary functional groups: the aromatic ring, the bromine substituents, the methyl group, and the hydroxymethyl group.

Reactivity_Diagram cluster_0 (2,6-Dibromo-4-methylphenyl)methanol cluster_1 Reactive Sites Molecule A Hydroxymethyl Group (Oxidation, Esterification) A->Molecule -CH₂OH B Aromatic Ring (Further Electrophilic Substitution) B->Molecule Ring C-H C Bromo Substituents (Metal-Halogen Exchange) C->Molecule C-Br

Caption: Key reactive sites on the (2,6-Dibromo-4-methylphenyl)methanol molecule.

  • Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to form the corresponding aldehyde (2,6-dibromo-4-methylbenzaldehyde) or further to the carboxylic acid. It can also undergo esterification with carboxylic acids or acid chlorides.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the two electron-withdrawing bromine atoms. However, the remaining positions are activated by the methyl and hydroxymethyl groups.

  • Bromo Substituents: The carbon-bromine bonds can participate in metal-halogen exchange reactions (e.g., with organolithium reagents) or be used in cross-coupling reactions like Suzuki or Stille couplings, making this a versatile intermediate for building more complex molecules.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the two equivalent aromatic protons.

    • A singlet for the benzylic protons of the -CH₂OH group.

    • A singlet for the methyl (-CH₃) protons.

    • A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should reveal signals for the different carbon environments: the quaternary carbons attached to the bromine atoms, the carbon attached to the methyl group, the carbon attached to the hydroxymethyl group, the two equivalent aromatic CH carbons, the benzylic carbon, and the methyl carbon.

  • IR Spectroscopy: Key absorption bands would include:

    • A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • Peaks in the 2850-3000 cm⁻¹ region for C-H stretching.

    • Aromatic C=C stretching bands around 1600 and 1470 cm⁻¹.

    • A C-O stretching band around 1050 cm⁻¹.

    • A C-Br stretching band in the lower wavenumber region (typically 500-600 cm⁻¹)[4].

Applications in Research and Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry and materials science. The presence of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes[5].

  • Synthetic Intermediate: This compound is primarily a synthetic intermediate. The hydroxymethyl group can be converted into many other functionalities, and the bromine atoms allow for the introduction of new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions.

  • Scaffold for Bioactive Molecules: Halogenated phenolic and benzylic compounds are used as scaffolds for developing novel therapeutic agents[6]. Derivatives of similar structures have been investigated for their potential as anticancer and antimicrobial agents[6]. The methyl group can also play a crucial role in binding to biological targets and can enhance metabolic stability[5].

  • Materials Science: Brominated compounds are widely used as flame retardants. While this specific molecule is not a commercial flame retardant, it could be used as a monomer or precursor in the synthesis of specialized polymers with inherent flame-retardant properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (2,6-Dibromo-4-methylphenyl)methanol is not widely available, safety precautions can be inferred from similar halogenated aromatic alcohols.

  • Hazard Classification: Likely to be classified as an irritant. Compounds like 2,6-dibromo-4-methylphenol and (2,6-dibromo-4-fluorophenyl)methanol are classified as skin, eye, and respiratory irritants[7][8].

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves[7][8].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[8][9]. Avoid contact with skin and eyes.

  • Fire Safety: The compound is a combustible solid. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam[7].

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Organic Syntheses. (n.d.). Procedure for a related organic synthesis. Retrieved from Organic Syntheses website. [Link]

  • Capot Chemical. (2025). MSDS of (2,6-Dibromo-4-fluorophenyl)methanol. Retrieved from Capot Chemical website. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 2,4-Dibromo-6-methylphenol. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from PubChem. [Link]

  • Matrix Fine Chemicals. (n.d.). (4-METHYLPHENYL)METHANOL. Retrieved from Matrix Fine Chemicals website. [Link]

  • ECHA. (n.d.). (2-bromo-6-methylphenyl)methanol. Retrieved from ECHA website. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • SPCMC. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from SPCMC website. [Link]

  • Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved from Hilaris Publisher website. [Link]

  • Royal Society of Chemistry. (2020). Supporting information for Facile preparation of polycarbonates. Retrieved from Royal Society of Chemistry website. [Link]

  • Appchem. (n.d.). (3,5-Dibromo-4-methylphenyl)methanol. Retrieved from Appchem website. [Link]

  • Britton, D., et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Strategic Utilization of (2,6-Dibromo-4-methylphenyl)methanol in Advanced Organic Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the realm of advanced organic synthesis, the design of sterically congested architectures requires starting materials that offer both precise functional group handles and predictable steric environments. (2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3) is a highly specialized, polyhalogenated benzylic alcohol that serves as a cornerstone for building complex biaryls, dendrimer cores, and kinetically persistent reactive intermediates[1].

The strategic value of this compound lies in its orthogonal reactivity profile:

  • The Benzylic Alcohol: Acts as a primary site for oxidation, halogenation, or etherification.

  • The Ortho-Bromines: Provide a massive steric shield (kinetic stabilization) and serve as handles for transition-metal-catalyzed cross-coupling.

  • The Para-Methyl Group: Offers electronic modulation (thermodynamic stabilization via hyperconjugation) to downstream intermediates, such as radicals or carbenes.

Physicochemical Profiling & Steric Parameters

Understanding the physical and electronic properties of (2,6-Dibromo-4-methylphenyl)methanol is critical for designing successful reaction conditions. The heavy bromine atoms significantly alter the compound's lipophilicity and the steric accessibility of the benzylic carbon.

Table 1: Quantitative Physicochemical Data & Synthetic Implications

PropertyValueCausality / Synthetic Implication
CAS Number 1260893-69-3Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 279.96 g/mol High mass-to-carbon ratio dictates the use of weight-adjusted equivalents in micro-scale reactions.
LogP (Predicted) ~3.01Highly lipophilic; necessitates the use of non-polar or moderately polar organic solvents (e.g., DCM, Toluene, THF) for homogeneous catalysis[2].
TPSA 20.23 ŲLow polar surface area indicates the hydroxyl group is the sole hydrogen-bonding site, which is heavily shielded by the ortho-bromines[2].
Steric Environment Ortho-DibromoImposes a massive kinetic barrier. Requires specialized bulky, electron-rich ligands (e.g., Buchwald phosphines) to force oxidative addition during cross-coupling.

Mechanistic Pathways & Divergent Synthesis

The utility of (2,6-Dibromo-4-methylphenyl)methanol is best illustrated by its divergent synthetic pathways. By selectively activating either the benzylic C-O bond or the aromatic C-Br bonds, chemists can access vastly different chemical spaces.

DivergentSynthesis SM (2,6-Dibromo-4-methylphenyl)methanol CAS: 1260893-69-3 Oxidation Benzylic Oxidation (MnO2) SM->Oxidation Alcohol Activation Halogenation Nucleophilic Substitution (SOCl2 / PBr3) SM->Halogenation OH to Halide Coupling Pd-Catalyzed Coupling (Suzuki / Heck) SM->Coupling C-Br Activation Aldehyde Bulky Aldehyde Intermediate Oxidation->Aldehyde BenzylHalide Bulky Benzyl Halide Intermediate Halogenation->BenzylHalide Terphenyl Sterically Congested Terphenyls Coupling->Terphenyl Carbene Triplet Carbene Precursors Aldehyde->Carbene Diazo Route BenzylHalide->Carbene Hydrazone Route

Caption: Divergent synthetic workflows utilizing (2,6-Dibromo-4-methylphenyl)methanol as a core building block.

Application Insight: Kinetically Persistent Carbenes

One of the most advanced applications of the 2,6-dibromo-4-methylphenyl moiety is in the generation of sterically congested triplet diphenylcarbenes (DPCs). Research by [3] and[4] demonstrates that the stability of these highly reactive intermediates is governed by a dual mechanism:

  • Kinetic Stabilization: The two ortho-bromine atoms act as a physical wall, blocking external reagents and suppressing the dimerization of the carbene species[5].

  • Thermodynamic Stabilization: The para-methyl group modulates the spin density of the unpaired electrons through hyperconjugation, further extending the half-life of the triplet state in solution[6].

CarbeneLogic Carbene Triplet Diphenylcarbene Core Dimerization Suppression of Dimerization Carbene->Dimerization via Steric Bulk SpinDeloc Spin Density Delocalization Carbene->SpinDeloc via Inductive/Hyperconjugative Effects OrthoBr Ortho-Bromine Atoms (Steric Shielding) OrthoBr->Carbene Blocks intermolecular reactions ParaMe Para-Methyl Group (Electronic Modulation) ParaMe->Carbene Modulates unpaired electrons Stable Kinetically Persistent Triplet State (Increased Half-Life) Dimerization->Stable SpinDeloc->Stable

Caption: Mechanistic logic for the stabilization of triplet carbenes using ortho-bromo and para-methyl groups.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Selective Benzylic Oxidation to 2,6-Dibromo-4-methylbenzaldehyde

Causality & Rationale: The benzylic carbon is severely shielded by the two adjacent bromine atoms. Homogeneous transition-state oxidants (like the Swern reagent or Dess-Martin periodinane) often suffer from slow kinetics or incomplete conversion due to this steric clash. We utilize activated Manganese(IV) Oxide (


), a heterogeneous oxidant. The reaction occurs directly on the solid-state lattice of the 

, which is highly selective for benzylic alcohols and bypasses the steric constraints of bulky solvent-coordinated transition states.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5.0 mmol of (2,6-Dibromo-4-methylphenyl)methanol in 25 mL of anhydrous Dichloromethane (DCM).

  • Oxidation: Add 50.0 mmol (10 equivalents) of activated

    
     powder in a single portion.
    
  • Reaction: Stir the black suspension vigorously at room temperature (20-25 °C) under an argon atmosphere for 24 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad with an additional 30 mL of DCM.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure and requires no column chromatography.

Self-Validation & QC:

  • TLC: Run a TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) will convert entirely to a less polar, highly UV-active spot (
    
    
    
    ).
  • 
    H NMR (CDCl
    
    
    
    ):
    The successful conversion is self-validated by the complete disappearance of the benzylic
    
    
    singlet (
    
    
    ppm) and the emergence of a sharp, diagnostic aldehyde proton singlet (
    
    
    ppm).
Protocol B: Sterically Congested Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Standard palladium catalysts (e.g.,


) fail to undergo efficient oxidative addition into the C-Br bonds of this moiety due to the immense steric wall. To overcome this, we employ a Buchwald-type ligand, SPhos  (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety forces oxidative addition, while the biphenyl backbone provides a flexible steric bulk that promotes the formation of a highly active, mono-ligated Pd(0) species, preventing catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 1.0 mmol of (2,6-Dibromo-4-methylphenyl)methanol, 2.5 mmol of the desired arylboronic acid, and 3.0 mmol of anhydrous

    
    .
    
  • Catalyst Loading: Add 5 mol% of

    
     and 10 mol% of SPhos ligand.
    
  • Solvent Addition: Add 10 mL of a degassed Toluene/Water mixture (5:1 v/v). The biphasic system helps dissolve the inorganic base while keeping the organic substrates in the toluene layer.

  • Reaction: Seal the tube, evacuate, and backfill with argon three times. Heat the vigorously stirred mixture at 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Self-Validation & QC:

  • LC-MS: Track the reaction progress by looking for the target mass of the terphenyl product. The characteristic isotopic pattern of the dibrominated starting material will disappear.

  • 
    H NMR (CDCl
    
    
    
    ):
    Validation involves confirming the disappearance of the characteristic meta-aromatic protons of the starting material (
    
    
    ppm) and the appearance of complex multiplet signals corresponding to the newly introduced aryl rings.

References

  • PubChem. "N-(2,6-dibromo-4-methylphenyl)-2-sulfanylacetamide | CID 87455722" (Related structural data and physicochemical profiling). National Center for Biotechnology Information. URL:[Link]

  • Tomioka, H., Watanabe, T., Hattori, M., Nomura, N., & Hirai, K. "Generation, Reactions, and Kinetics of Sterically Congested Triplet Diphenylcarbenes. Effects of Bromine Groups." Journal of the American Chemical Society, 2001. URL:[Link]

  • Hu, Y., Hirai, K., & Tomioka, H. "Effects of para-Substituents on the Reactivities of Sterically Congested Triplet Diphenylcarbenes." Chemistry Letters, 2000. URL:[Link]

Sources

solubility profile of (2,6-Dibromo-4-methylphenyl)methanol in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of (2,6-Dibromo-4-methylphenyl)methanol: A Mechanistic and Thermodynamic Guide

Structural Rationale and Solvation Thermodynamics

(2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3) presents a fascinating solvation challenge in chemical synthesis and drug development. The molecule features a classic "push-pull" of solubility drivers. On one hand, the primary alcohol moiety (-CH₂OH) acts as a hydrogen bond donor and acceptor. On the other hand, the aromatic ring is heavily substituted with a 4-methyl group and two bulky, highly polarizable bromine atoms at the 2 and 6 positions.

The steric bulk of the ortho-bromine atoms significantly shields the hydroxymethyl group, restricting the conformational freedom required to form extensive hydrogen-bonded networks with highly structured solvents like water. Furthermore, the heavy halogen atoms drastically increase the dispersion forces of the molecule. As observed in structurally analogous halogenated benzyl alcohols, this unique combination of functional groups results in robust solubility in polar aprotic and halogenated organic solvents, but highly restricted aqueous solubility[1].

Predictive Modeling via Hansen Solubility Parameters (HSP)

To predict the solubility of (2,6-Dibromo-4-methylphenyl)methanol without exhaustive empirical trial-and-error, we apply the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), polar dipole-dipole forces (

), and hydrogen bonding (

).

Unsubstituted benzyl alcohol possesses HSP values of roughly


, 

, and

[2][3]. However, the di-bromination and methylation of our target compound fundamentally shift this profile. The heavy electron clouds of the bromines increase

to approximately 19.5–20.5 MPa

, while simultaneously increasing the molar volume. This increased lipophilicity effectively reduces the relative contributions of

and

. Consequently, the optimal solvent must possess a high dispersion parameter and moderate polarity to minimize the HSP distance (

) between the solvent and the solute, ensuring thermodynamic compatibility[2].

Predicted Solubility Matrix in Common Solvents

Based on the thermodynamic principles outlined above and empirical data from related poly-halogenated benzyl alcohols[1], the following table synthesizes the expected quantitative solubility profile across different solvent classes.

Solvent ClassSolventPredicted SolubilityMechanistic Rationale
Aqueous Water< 0.1 mg/mLHigh hydrophobic bulk (Br, CH₃) disrupts the highly structured water H-bond network.
Polar Aprotic DMSO / DMF> 100 mg/mLStrong dipole-dipole interactions; excellent solvation of polarizable halogens.
Polar Protic Methanol / Ethanol20 – 50 mg/mLModerate H-bonding with the sterically hindered -OH group; good dispersion matching.
Halogenated Dichloromethane> 50 mg/mLFavorable dispersion forces (

) perfectly matching the brominated aromatic ring.
Non-Polar Hexane< 5 mg/mLInsufficient polarity to break the solute-solute crystal lattice forces.

Experimental Workflows: Establishing a Self-Validating System

Predictive models must be empirically validated. As a standard in pharmaceutical development, I mandate the use of self-validating experimental designs. A single time-point solubility measurement is highly susceptible to supersaturation artifacts or incomplete dissolution. The following Dual-Time-Point Thermodynamic Shake-Flask Protocol is designed to ensure true thermodynamic equilibrium is achieved.

G N1 Solid Phase Preparation (Excess API) N2 Solvent Saturation (Aqueous or Organic) N1->N2 Disperse N3 Isothermal Equilibration (24h & 48h at 25°C) N2->N3 Agitate (500 RPM) N4 Phase Separation (15,000 x g Centrifugation) N3->N4 Isolate Supernatant N5 Chromatographic Quantification (HPLC-UV with Internal Std) N4->N5 Dilute & Inject N6 Thermodynamic Solubility Value N5->N6 Data Analysis

Workflow for determining the thermodynamic solubility of halogenated benzyl alcohols.

Step-by-Step Methodology

Step 1: Solid-Phase Saturation

  • Action: Add 50 mg of (2,6-Dibromo-4-methylphenyl)methanol to a 2 mL glass HPLC vial. Dispense 1 mL of the target solvent.

  • Causality: To measure true thermodynamic solubility, the solvent must be in continuous equilibrium with the solid crystal lattice. The presence of visible, undissolved solid is mandatory. If the solution is clear, add more compound until a suspension is maintained.

Step 2: Isothermal Equilibration

  • Action: Seal the vials and place them in an isothermal shaker at exactly 25.0 ± 0.1 °C, agitating at 500 RPM.

  • Causality & Self-Validation: Dissolution is an endothermic process dependent on kinetic energy; temperature fluctuations will alter the equilibrium state. Prepare duplicate vials to harvest Set A at 24 hours and Set B at 48 hours. If the concentration of Set B exceeds Set A by more than 5%, equilibrium was not reached at 24 hours, and the incubation must be extended. This self-validates the thermodynamic endpoint.

Step 3: Phase Separation

  • Action: Centrifuge the vials at 15,000 x g for 15 minutes to pellet the excess solid. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Sub-micron particles in the supernatant will scatter light in UV assays or vaporize in an LC-MS source, falsely inflating the solubility value. PTFE is chosen for its chemical inertness to prevent analyte adsorption to the membrane.

Step 4: Chromatographic Quantification

  • Action: Dilute the filtered supernatant into the mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector. Spike the sample with an internal standard (e.g., 4-bromobenzyl alcohol). Quantify via HPLC-UV at the compound's

    
     against a multi-point calibration curve.
    
  • Causality: Direct UV measurement is prone to matrix interference. HPLC separates the analyte from solvent impurities, while the internal standard corrects for any volumetric errors during the dilution phase.

Implications for Downstream Applications

Understanding this solubility profile is critical for downstream chemical processing. For instance, in the catalytic oxidation of halogenated benzyl alcohols to their corresponding aldehydes, the choice of solvent dictates the mass transfer rate of the substrate to the catalyst surface[4]. Because (2,6-Dibromo-4-methylphenyl)methanol exhibits poor aqueous solubility, biphasic systems (e.g., water/dichloromethane) utilizing phase-transfer catalysts, or the use of co-solvents like methanol, are required to ensure homogeneous mixing and optimal reaction kinetics[4].

References

  • Stenutz. "Hansen solubility parameters". URL: [Link]

  • Prof Steven Abbott. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science". URL:[Link]

  • Accu Dyne Test. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids". URL: [Link]

  • Cardiff University. "Catalysis by Gold - ORCA". URL:[Link]

Sources

The Structural and Synthetic Paradigm of (2,6-Dibromo-4-methylphenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

(2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3) is a highly specialized, sterically congested benzylic alcohol that serves as a critical building block in both advanced pharmaceutical development and spin chemistry. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions, providing a deep dive into the causality of its synthesis, its physicochemical behavior, and its role as a high-value intermediate.

Molecular Architecture & Physicochemical Profiling

The utility of (2,6-Dibromo-4-methylphenyl)methanol lies in its unique structural topology. The two ortho-bromine atoms enforce severe steric hindrance around the benzylic carbon, effectively locking rotational conformations and shielding the benzylic position from unwanted side reactions. Concurrently, the para-methyl group provides an inductive electron-donating effect that modulates the electronic density of the aromatic ring without introducing additional steric bulk at the reactive center.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
CAS Number 1260893-69-3[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₈Br₂OHigh halogen ratio dictates lipophilicity and heavy-atom effects.
Molecular Weight 279.96 g/mol Significant mass contribution from bromine (Br = 79.9 g/mol ).
Steric Profile Ortho-disubstitutedHigh rotational barrier at the C(aryl)-C(benzylic) bond; provides kinetic stabilization to downstream reactive intermediates (e.g., carbenes).
Electronic Profile Inductive withdrawal (Br) + weak donation (CH₃)The bromines lower the pKa of the precursor's aromatic protons, enabling regiospecific lithiation.

Synthetic Logic & Mechanistic Causality

The de novo synthesis of (2,6-Dibromo-4-methylphenyl)methanol is a masterclass in exploiting subtle pKa differences and kinetic trapping. The standard pathway involves the regiospecific metalation of 3,5-dibromotoluene followed by formylation and subsequent chemoselective reduction[2].

Regiospecific Metalation & Formylation

In 3,5-dibromotoluene, the proton located at the 4-position (between the two bromine atoms) is significantly more acidic than the other aromatic protons. This is due to the combined inductive electron-withdrawing effects of the two adjacent, highly electronegative bromine atoms. By utilizing Lithium Diisopropylamide (LDA)—a bulky, non-nucleophilic base—at strictly controlled cryogenic temperatures (-70 °C), we can selectively deprotonate this position without triggering halogen-metal exchange or benzyne elimination[2]. The resulting 2,6-dibromo-4-methylphenyllithium intermediate is then kinetically trapped with N,N-Dimethylformamide (DMF) to yield 2,6-dibromo-4-methylbenzaldehyde.

Chemoselective Reduction

The aldehyde is subsequently reduced to the target benzylic alcohol. Sodium borohydride (NaBH₄) is the reagent of choice here; it is a mild hydride donor that chemoselectively reduces the carbonyl group without risking the reductive debromination of the aromatic ring—a common side reaction when using harsher reagents like LiAlH₄ or palladium-catalyzed hydrogenation.

Synthesis A 3,5-Dibromotoluene (Starting Material) B LDA, THF, -70°C (Regiospecific Deprotonation) A->B pKa driven (inductive effect) C 2,6-Dibromo-4-methylphenyllithium (Orange Suspension) B->C Kinetic Control D DMF Quench (Electrophilic Trapping) C->D Nucleophilic Attack E 2,6-Dibromo-4-methylbenzaldehyde (Intermediate) D->E Acidic Workup F NaBH4, MeOH, 0°C (Chemoselective Reduction) E->F Hydride Transfer G (2,6-Dibromo-4-methylphenyl)methanol (Target Scaffold) F->G High Yield (>90%)

Caption: Mechanistic workflow for the de novo synthesis of (2,6-Dibromo-4-methylphenyl)methanol.

Advanced Applications in Oncology & Spin Chemistry

The structural rigidity of (2,6-Dibromo-4-methylphenyl)methanol makes it an invaluable precursor in two highly disparate, yet advanced, scientific fields.

Oncology: WDR5-MLL1 Inhibitor Synthesis

In targeted leukemia therapeutics, interrupting the WDR5-MLL1 protein-protein interaction is a validated strategy to block the proliferation of MLL1-dependent cancer cells[3]. (2,6-Dibromo-4-methylphenyl)methanol is utilized as a foundational pharmacophore. The benzylic alcohol is activated (converted to a mesylate or bromide) and subjected to nucleophilic substitution with substituted imidazoles or isoquinolinones. The ortho-bromines force the resulting pendant groups into a specific spatial orientation that perfectly occupies the deep hydrophobic binding pocket of the WDR5 protein[3].

Spin Chemistry: Persistent Triplet Carbenes

In materials science, the compound is a precursor for generating sterically crowded triplet carbenes. By oxidizing the alcohol to an aldehyde, converting it to a hydrazone, and further oxidizing it to a diazo compound (e.g., bis(2,6-dibromo-4-methylphenyl)diazomethane), researchers can generate triplet carbenes via photolysis[4]. The massive steric bulk of the 2,6-dibromo groups provides kinetic shielding, preventing the highly reactive carbenic center from dimerizing or reacting with solvent, allowing these triplet carbenes to persist in solution or solid-state matrices for extended periods[4].

Applications Core (2,6-Dibromo-4-methylphenyl)methanol Branch1 Activation (Mesylation/Bromination) Core->Branch1 SN2 Preparation Branch2 Oxidation & Diazo Transfer Core->Branch2 Scaffold Elaboration WDR5 WDR5-MLL1 Inhibitors (Leukemia Therapeutics) Branch1->WDR5 Nucleophilic Substitution Carbene Persistent Triplet Carbenes (Spin Chemistry/Materials) Branch2->Carbene Photolysis (hv)

Caption: Divergent application pathways of the (2,6-Dibromo-4-methylphenyl)methanol scaffold.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating visual cues and chemical causality.

Protocol A: Regiospecific Synthesis of 2,6-Dibromo-4-methylbenzaldehyde

Objective: Generate the aldehyde precursor via low-temperature lithiation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3,5-dibromotoluene (50 mmol) and anhydrous THF (100 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -70 °C. Causality: Strict temperature control prevents the degradation of the aryllithium intermediate via benzyne formation.

  • Lithiation: Add LDA (60 mmol, 2.0 M in THF/heptane) dropwise over 30 minutes.

    • Validation Check: The reaction mixture will transition to a distinct orange suspension , confirming the formation of 2,6-dibromo-4-methylphenyllithium[2]. Stir for an additional 30 minutes at -70 °C.

  • Electrophilic Trapping: Add anhydrous DMF (60 mmol) dropwise. The orange color will dissipate as the tetrahedral intermediate forms. Stir for 30 minutes.

  • Quench & Workup: Pour the cold mixture into rapidly stirring dilute aqueous H₂SO₄ (to collapse the intermediate to the aldehyde). Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from cyclohexane to yield pale yellow needles[2].

Protocol B: Chemoselective Reduction to (2,6-Dibromo-4-methylphenyl)methanol

Objective: Mild hydride reduction to the target benzylic alcohol.

  • Solvation: Dissolve 2,6-dibromo-4-methylbenzaldehyde (20 mmol) in methanol (50 mL) in a round-bottom flask.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Hydride reductions are exothermic; cooling prevents solvent boil-off and suppresses unwanted transesterification or etherification side reactions.

  • Reduction: Add NaBH₄ (25 mmol) portionwise over 15 minutes. The portionwise addition controls the evolution of hydrogen gas.

  • Monitoring: Stir for 1 hour at room temperature.

    • Validation Check: Perform TLC (Hexane/EtOAc 8:2). The UV-active aldehyde spot (higher Rf) should completely disappear, replaced by a more polar alcohol spot (lower Rf).

  • Quench: Add saturated aqueous NH₄Cl dropwise until bubbling ceases. Causality: NH₄Cl is a mild acid that destroys excess hydride without risking the acid-catalyzed dimerization of the newly formed benzylic alcohol.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2,6-Dibromo-4-methylphenyl)methanol as a solid.

References

  • Google Patents.
  • Regiospecific Metalation of Oligobromobenzenes The Journal of Organic Chemistry (2003). Luliński, S., & Serwatowski, J. URL:[Link]

  • A Lead(II) Substituted Triplet Carbene Journal of the American Chemical Society (2024). URL:[Link]

Sources

Methodological & Application

Application Note: The Strategic Utility of (2,6-Dibromo-4-methylphenyl)methanol in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3) is a highly functionalized, sterically encumbered benzylic alcohol that serves as a premium building block in advanced organic synthesis. Its tri-orthogonal reactivity profile—comprising a benzylic hydroxyl group, two sterically shielded aryl bromides, and a para-methyl group—makes it an indispensable intermediate for the development of advanced materials, sterically shielded fluorophores, and complex active pharmaceutical ingredients (APIs). This guide details the mechanistic rationale and self-validating protocols for deploying this compound in multi-step synthetic workflows.

Structural Rationale & Mechanistic Insights

Successful integration of (2,6-Dibromo-4-methylphenyl)methanol into complex synthetic routes requires a deep understanding of its structural electronics and sterics:

  • The 2,6-Dibromo Motif (Steric Shielding): The two bromine atoms positioned ortho to the benzylic carbon enforce a rigid, non-planar geometry when the molecule is coupled with other aryl rings. This extreme steric shielding is critical for synthesizing atropisomers, preventing aggregation in fluorophores (such as porphyrins or tetrazoles), and stabilizing reactive intermediates by blocking nucleophilic attack from the flanking faces[1].

  • The Benzylic Alcohol (Versatile Electrophile/Nucleophile Precursor): The hydroxymethyl group acts as a versatile synthetic handle. It can be chemoselectively oxidized to an aldehyde to facilitate condensation reactions (e.g., porphyrin synthesis)[2], or converted into a potent leaving group (halide or mesylate) to drive nucleophilic displacement[3].

  • The 4-Methyl Group (Electronic Modulator): The para-methyl group provides a mild electron-donating (+I) effect that stabilizes benzylic cations during substitution reactions. Furthermore, it offers a potential site for late-stage functionalization via radical bromination (e.g., Wohl-Ziegler reaction).

Experimental Workflows & Self-Validating Protocols

Workflow A: Chemoselective Oxidation to 2,6-Dibromo-4-methylbenzaldehyde

Causality & Mechanistic Choice: Oxidizing a sterically hindered benzylic alcohol requires a method that strictly avoids over-oxidation to the carboxylic acid while overcoming the steric bulk of the ortho-bromines. TEMPO-catalyzed oxidation using NaOCl as the terminal oxidant is highly effective and environmentally benign compared to chromium-based reagents. The addition of KBr acts as a co-catalyst, generating hypobromite in situ, which accelerates the oxidation of the TEMPO radical to the active oxoammonium ion[4].

Step-by-Step Protocol:

  • Initiation: Dissolve (2,6-Dibromo-4-methylphenyl)methanol (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous CH₂Cl₂ in a round-bottom flask.

  • Catalyst Addition: Add TEMPO (0.2 mmol, 0.02 equiv) and KBr (1.0 mmol, 0.1 equiv). Cool the mixture to 0 °C using an ice bath.

  • Oxidation: Prepare a mixture of 1.4 M aqueous NaOCl (12.0 mmol, 1.2 equiv) and saturated aqueous NaHCO₃ (15 mL) to buffer the pH to ~8.5. Add this mixture dropwise over 20 minutes to the vigorously stirring organic phase.

  • Self-Validation: The biphasic mixture will turn a distinct pale yellow/orange upon addition of the oxidant. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The starting material spot (lower

    
    ) should completely convert to the aldehyde (higher 
    
    
    
    ) within 2-3 hours.
  • Quench & Workup: Quench the reaction by adding 10 mL of 10% aqueous Na₂S₂O₃ to destroy excess hypochlorite (the yellow color will fade to clear). Extract with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow B: Double Suzuki-Miyaura Cross-Coupling for Terphenyl Architectures

Causality & Mechanistic Choice: The 2,6-dibromo substitution presents a massive steric barrier to palladium oxidative addition. Standard catalysts like Pd(PPh₃)₄ often fail, leading to protodeboronation of the boronic acid or mono-coupled side products. Utilizing a bulky, electron-rich ligand such as SPhos or P(t-Bu)₃ is mandatory. These ligands stabilize the highly active 12-electron Pd(0) monoligated species, facilitating oxidative addition into the hindered C-Br bond and accelerating the subsequent reductive elimination[5].

Step-by-Step Protocol:

  • Setup: Charge an oven-dried Schlenk flask with (2,6-Dibromo-4-methylphenyl)methanol (5.0 mmol, 1.0 equiv), the desired Arylboronic acid (12.5 mmol, 2.5 equiv), Pd₂(dba)₃ (0.25 mmol, 0.05 equiv), SPhos (0.50 mmol, 0.10 equiv), and anhydrous K₃PO₄ (15.0 mmol, 3.0 equiv).

  • Atmosphere Control: Evacuate the flask and backfill with Argon (repeat 3x) to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add 25 mL of degassed Toluene/Water (10:1 v/v) via syringe.

  • Reaction: Heat the mixture to 100 °C for 16 hours under vigorous stirring.

  • Self-Validation: Analyze an aliquot via LC-MS. The presence of mono-coupled intermediate indicates incomplete reaction (often due to oxygen ingress deactivating the catalyst). The reaction is complete when only the doubly coupled terphenyl mass is observed.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via silica gel column chromatography.

Workflow C: Benzylic Activation via Thionyl Chloride

Causality & Mechanistic Choice: Conversion of the benzylic alcohol to a chloride is preferred over a bromide for subsequent nucleophilic substitutions when a more stable, less moisture-sensitive intermediate is required. Thionyl chloride (SOCl₂) is the ideal reagent because the byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification without needing aqueous workup that could hydrolyze the product[3].

Step-by-Step Protocol:

  • Initiation: Dissolve the starting alcohol (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous THF and cool to 0 °C under nitrogen.

  • Reagent Addition: Slowly add SOCl₂ (30.0 mmol, 3.0 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Self-Validation: Observe the reaction mixture; the evolution of gas (SO₂ and HCl bubbles) will be evident and will cease when the reaction nears completion. TLC will show a non-polar spot replacing the alcohol.

  • Workup: Carefully pour the mixture into 50 mL of ice water (Caution: Highly exothermic quench of excess SOCl₂). Extract with CH₂Cl₂ (3 × 20 mL), wash the organic phase with saturated NaHCO₃ until gas evolution stops and the aqueous layer tests basic (pH > 7), dry over Na₂SO₄, and concentrate to yield 2-chloromethyl-1,3-dibromo-5-methylbenzene.

Quantitative Data Presentation

The following table summarizes the optimal reaction parameters and expected quantitative outcomes for the described workflows based on established literature for 2,6-dibromobenzyl derivatives[5],[3],[4].

TransformationTarget Molecule ClassReagents / Catalyst SystemTemp (°C)Time (h)Typical YieldKey Mechanistic Driver
Oxidation 2,6-Dibromo-4-methylbenzaldehydeTEMPO (2 mol%), NaOCl, KBr, CH₂Cl₂/H₂O0 to 252 - 385 - 92%Hypobromite generation accelerates TEMPO cycle.
Double Suzuki Terphenyl Benzyl AlcoholAr-B(OH)₂, Pd₂(dba)₃, SPhos, K₃PO₄10016 - 2470 - 86%Bulky SPhos ligand forces monoligated Pd(0) active species.
Halogenation 2,6-Dibromo-4-methylbenzyl chlorideSOCl₂ (3.0 equiv), THF0 to 255 - 788 - 95%Gaseous byproducts drive equilibrium forward.

Synthetic Pathway Visualization

G SM (2,6-Dibromo-4-methylphenyl)methanol CAS: 1260893-69-3 Aldehyde 2,6-Dibromo-4-methylbenzaldehyde (Oxidation) SM->Aldehyde TEMPO/NaOCl Terphenyl Terphenyl-based Benzyl Alcohol (Double Suzuki Coupling) SM->Terphenyl Ar-B(OH)2, Pd Cat. Halide 2,6-Dibromo-4-methylbenzyl Chloride (Benzylic Activation) SM->Halide SOCl2, THF Porphyrin Sterically Shielded Porphyrins & Fluorophores Aldehyde->Porphyrin Condensation Ligand Bulky Phosphine Ligands & Organocatalysts Terphenyl->Ligand Derivatization API API Intermediates (Nucleophilic Substitution) Halide->API Nu: Attack

Divergent synthetic pathways from (2,6-Dibromo-4-methylphenyl)methanol.

References

  • Synthesis of 5, 10, 15, 20-tetrakis(4-tert-butyl-2, 6-dicarboxyphenyl)
  • Sterically shielded tetrazoles for fluorogenic photoclick reaction: Tuning cycloaddition rate and product fluorescence Source: PMC / NIH URL
  • Reversible Adsorption of Ammonia in the Crystalline Solid of a CO2H-Functionalized Cyclic Oligophenylene Source: Journal of the American Chemical Society / ACS Publications URL
  • CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride Source: Google Patents URL
  • Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes Source: Organic Letters / UEA URL

Sources

Application Note: (2,6-Dibromo-4-methylphenyl)methanol as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3) is a highly versatile, sterically congested building block utilized in advanced organic synthesis, materials science, and drug development. Featuring a benzylic alcohol, a para-methyl electron-donating group, and two ortho-bromine atoms, this molecule presents a unique topological profile. The dense steric environment around the benzylic position makes it an ideal precursor for synthesizing rigid, non-planar molecular architectures, such as bulky phosphine ligands, specialized OLED materials, and conformationally locked pharmacophores.

This application note provides an authoritative guide on the strategic reactivity nodes of this compound, detailing field-proven protocols for benzylic oxidation and sterically hindered cross-coupling, underpinned by mechanistic rationale.

Strategic Reactivity Nodes & Mechanistic Rationale

The utility of (2,6-Dibromo-4-methylphenyl)methanol stems from its orthogonal reactivity sites. Understanding the causality behind reagent selection is critical for successfully manipulating this hindered substrate.

Node 1: Chemoselective Benzylic Oxidation

Converting the benzylic alcohol to 2,6-dibromo-4-methylbenzaldehyde (CAS: 88174-23-6) requires precise chemoselectivity. Harsh oxidants (e.g., Jones reagent or KMnO₄) often lead to over-oxidation to the carboxylic acid or induce side reactions at the electron-rich aromatic ring. Therefore, is the reagent of choice. DMP operates under exceptionally mild, anhydrous conditions at room temperature, preventing the trapping of the sterically hindered aldehyde by water, which can otherwise form stable hydrates or complicate isolation.

Node 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

The two ortho-bromine atoms are primed for palladium-catalyzed cross-coupling to form complex biaryl or terphenyl systems. However, the extreme steric bulk provided by the adjacent hydroxymethyl (or formyl) group severely retards the oxidative addition and reductive elimination steps of the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) frequently fail, leading to catalyst deactivation and protodeboronation of the boronic acid.

To overcome this, the use of Buchwald-type dialkylbiaryl phosphine ligands—specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—is required. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C–Br bond, while the flexible biphenyl backbone enforces a steric environment that dramatically accelerates reductive elimination, forcing the newly coupled aryl rings apart.

Experimental Protocols

Protocol A: Selective Oxidation to 2,6-Dibromo-4-methylbenzaldehyde

This protocol yields the highly reactive aldehyde intermediate, a documented synthetic precursor in formylation and complex coupling methodologies.

Reagents & Materials:

  • (2,6-Dibromo-4-methylphenyl)methanol (1.0 equiv, 10 mmol, 2.80 g)

  • Dess-Martin Periodinane (DMP) (1.2 equiv, 12 mmol, 5.09 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add (2,6-Dibromo-4-methylphenyl)methanol and dissolve in 50 mL of anhydrous DCM.

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DMP portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2); the aldehyde product will appear as a higher Rf spot with strong UV activity.

  • Quenching: Dilute the mixture with 20 mL of DCM. Pour the reaction into an equal volume (50 mL) of a 1:1 mixture of sat. aq. NaHCO₃ and sat. aq. Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer becomes clear (this destroys unreacted DMP and iodine byproducts).

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 2,6-dibromo-4-methylbenzaldehyde.

Protocol B: Divergent Synthesis of Sterically Congested Terphenyls

A robust Suzuki-Miyaura coupling protocol optimized for ortho-dibrominated benzylic systems.

Reagents & Materials:

  • (2,6-Dibromo-4-methylphenyl)methanol (1.0 equiv, 5 mmol, 1.40 g)

  • Arylboronic Acid (e.g., Phenylboronic acid) (2.5 equiv, 12.5 mmol)

  • Pd(OAc)₂ (5 mol%, 0.25 mmol, 56 mg)

  • SPhos ligand (10 mol%, 0.50 mmol, 205 mg)

  • K₃PO₄ (anhydrous) (4.0 equiv, 20 mmol, 4.24 g)

  • Toluene / H₂O (4:1 ratio, 25 mL total)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk tube under Argon, combine Pd(OAc)₂ and SPhos. Add 10 mL of degassed toluene and stir at room temperature for 15 minutes to pre-form the active Pd(0)-SPhos complex.

  • Substrate Assembly: To the active catalyst solution, add (2,6-Dibromo-4-methylphenyl)methanol, the arylboronic acid, and K₃PO₄.

  • Solvent Addition: Add the remaining 10 mL of degassed toluene and 5 mL of degassed deionized water. The biphasic system ensures the solubility of the organic substrates and the inorganic base, which is critical for the transmetalation step.

  • Reflux: Seal the tube and heat the biphasic mixture to 100 °C in an oil bath with vigorous stirring for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with water and brine. Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the terphenyl derivative.

Data Presentation

Table 1: Physicochemical Properties of Key Building Blocks

PropertyStarting MaterialAldehyde Derivative
Chemical Name (2,6-Dibromo-4-methylphenyl)methanol2,6-Dibromo-4-methylbenzaldehyde
CAS Number 1260893-69-388174-23-6
Molecular Formula C₈H₈Br₂OC₈H₆Br₂O
Molecular Weight 279.96 g/mol 277.94 g/mol
Key Reactive Site Benzylic -OH (Nucleophilic/Oxidizable)Benzylic -CHO (Electrophilic)
Aryl Halides Ortho-Bromines (Sterically Hindered)Ortho-Bromines (Sterically Hindered)

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling of Ortho-Dibrominated Arenes

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90< 10%Severe protodeboronation; failure at oxidative addition.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10035%Sluggish reductive elimination due to insufficient ligand bulk.
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 > 85% Optimal. SPhos overcomes steric barriers; K₃PO₄ accelerates transmetalation.

Mechanistic Pathways & Workflows

The following diagrams illustrate the experimental logic and the catalytic relationships defining the transformation of this complex building block.

ExperimentalWorkflow Start Starting Material (2,6-Dibromo-4-methylphenyl)methanol Split1 Protocol A: Benzylic Oxidation Start->Split1 Split2 Protocol B: Suzuki-Miyaura Coupling Start->Split2 StepA1 Add DMP in DCM (0 °C to RT, 2h) Split1->StepA1 StepB1 Mix Pd(OAc)2, SPhos, K3PO4 Ar-B(OH)2 in Toluene/H2O Split2->StepB1 StepA2 Quench with Na2S2O3/NaHCO3 Extract & Purify StepA1->StepA2 ProdA Product: 2,6-Dibromo-4-methylbenzaldehyde StepA2->ProdA StepB2 Reflux at 100 °C (12-24h) Under Argon StepB1->StepB2 ProdB Product: Sterically Congested Terphenyl StepB2->ProdB

Experimental workflow for the divergent synthesis of aldehyde and terphenyl derivatives.

CatalyticCycle Pd0 Pd(0)-SPhos Complex Active Catalyst OxAdd Oxidative Addition Insertion into C-Br bond Overcomes steric hindrance Pd0->OxAdd Substrate Addition TransMet Transmetalation Aryl transfer from Boron Requires K3PO4 base OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination C-C bond formation Accelerated by bulky ligand TransMet->RedElim Halide Exchange RedElim->Pd0 Terphenyl Release

Logical relationship of the Pd-catalyzed cross-coupling cycle for hindered aryl bromides.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12982748, 2,6-Dibromo-4-methylbenzaldehyde." PubChem, [Link]

  • M. C. Whisler et al. "A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate." The Journal of Organic Chemistry, 2013. [Link]

detailed laboratory protocol for synthesizing (2,6-Dibromo-4-methylphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly sterically hindered, halogenated benzylic systems such as (2,6-dibromo-4-methylphenyl)methanol (CAS 1260893-69-3)[1] presents unique challenges in organic chemistry. These scaffolds are highly valued in drug development and materials science for creating conformationally restricted analogs and serving as robust cross-coupling partners[2].

A common pitfall in designing a synthesis for this molecule is attempting the direct electrophilic bromination of 4-methylbenzoic acid (p-toluic acid). Because the carboxylic acid is a meta-directing group and the methyl group is an ortho/para-directing group, their directing effects synergize to push incoming electrophiles to the 3 and 5 positions, yielding 3,5-dibromo-4-methylbenzoic acid.

To achieve the desired 2,6-dibromo substitution pattern, the synthesis must instead originate from 4-methylaniline (p-toluidine) . The strongly activating


 group completely dominates the directing effects, forcing bromination exclusively to the 2 and 6 positions. The amine is subsequently converted to the benzylic carbon via a Sandmeyer cyanation[3], followed by a carefully selected two-step reduction sequence to bypass the extreme steric hindrance of the intermediate nitrile.

Mechanistic Workflow

The following pathway illustrates the optimized 5-step sequence from commercially available starting materials to the functionalized benzyl bromide derivative.

SynthesisWorkflow A 4-Methylaniline B 2,6-Dibromo- 4-methylaniline A->B Br2, AcOH (Bromination) C 2,6-Dibromo- 4-methylbenzonitrile B->C NaNO2, HCl; CuCN (Sandmeyer) D 2,6-Dibromo- 4-methylbenzaldehyde C->D DIBAL-H (Reduction) E (2,6-Dibromo- 4-methylphenyl)methanol D->E NaBH4 (Reduction) F Benzyl Bromide Derivative E->F CBr4, PPh3 (Appel Rxn)

Figure 1: Five-step synthetic workflow for (2,6-dibromo-4-methylphenyl)methanol and its derivatives.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the self-validating protocol.

StepTransformationKey Reagents (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1 Electrophilic Bromination

(2.05)
Glacial AcOH0 to 202.090 - 95
2 Sandmeyer Cyanation

(1.1), CuCN (1.2)

/ HCl
0 to 604.080 - 88
3 Nitrile ReductionDIBAL-H (1.2)Toluene-78 to 203.075 - 85
4 Aldehyde Reduction

(1.5)
Methanol0 to 201.095 - 98
5 Appel Derivatization

(1.2),

(1.2)
DCM0 to 202.085 - 90

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination of 4-Methylaniline

Procedure:

  • Dissolve 4-methylaniline (1.0 equiv) in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a dropping funnel.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add molecular bromine (

    
    , 2.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
    
  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into vigorously stirred ice water. Filter the resulting precipitate, wash sequentially with water and 10% aqueous sodium thiosulfate (to quench residual bromine), and dry under vacuum to yield 2,6-dibromo-4-methylaniline.

  • Causality & Rationale: Acetic acid acts as both a solvent and a mild Lewis acid, polarizing the Br-Br bond to facilitate electrophilic aromatic substitution. The strong activating nature of the amine ensures rapid, quantitative di-bromination without over-oxidation.

  • Validation (IPC): Monitor by TLC (Hexane/EtOAc 4:1). The highly polar starting material (stains with ninhydrin) is completely consumed, replaced by a significantly less polar spot (higher

    
    ) due to the electron-withdrawing effect of the two bromine atoms reducing the basicity of the amine.
    
Step 2: Sandmeyer Cyanation

Procedure:

  • Suspend 2,6-dibromo-4-methylaniline (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0 °C.

  • Add a pre-chilled aqueous solution of

    
     (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to form the diazonium salt.
    
  • In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (2.5 equiv) in water, and heat to 60 °C.

  • Slowly transfer the cold diazonium solution into the vigorously stirred CuCN solution. Caution: Perform in a well-ventilated fume hood due to potential HCN gas evolution.

  • Stir at 60 °C for 3 hours, cool to room temperature, and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate to yield 2,6-dibromo-4-methylbenzonitrile[3].
    
  • Causality & Rationale: Direct nucleophilic aromatic substitution (SNAr) of the amine is impossible. The Sandmeyer reaction utilizes a copper(I) catalyst to facilitate a radical-nucleophilic substitution mechanism, successfully installing the carbon electrophile.

  • Validation (IPC): IR spectroscopy of the crude product is highly diagnostic. The protocol is validated by the disappearance of N-H stretching bands (3300-3500

    
    ) and the appearance of a sharp, distinct nitrile (C
    
    
    
    N) stretch at ~2230
    
    
    .
Step 3: Sterically Driven Nitrile Reduction

Procedure:

  • Dissolve 2,6-dibromo-4-methylbenzonitrile (1.0 equiv) in anhydrous toluene (0.2 M) under an inert nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexane, 1.2 equiv) dropwise.

  • Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Quench the reaction by carefully adding saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour until the phases separate clearly. Extract with EtOAc to isolate 2,6-dibromo-4-methylbenzaldehyde.

  • Causality & Rationale: Hydrolysis of a nitrile flanked by two ortho-bromine atoms is notoriously difficult due to the "ortho effect" (steric shielding of the sp-hybridized carbon). DIBAL-H circumvents this by delivering a small hydride to form an aluminum-imine complex, which readily hydrolyzes to the aldehyde upon aqueous workup.

  • Validation (IPC): IR spectroscopy confirms the disappearance of the C

    
    N stretch and the emergence of a strong carbonyl (C=O) stretch at ~1700 
    
    
    
    .
Step 4: Mild Aldehyde Reduction

Procedure:

  • Dissolve the crude 2,6-dibromo-4-methylbenzaldehyde (1.0 equiv) in methanol (0.3 M) and cool to 0 °C.

  • Add sodium borohydride (

    
    , 1.5 equiv) in small portions to control hydrogen gas evolution.
    
  • Stir the mixture for 1 hour at room temperature.

  • Quench with water, remove methanol under reduced pressure, and extract the aqueous residue with dichloromethane (DCM). Dry and concentrate to yield the target (2,6-dibromo-4-methylphenyl)methanol.

  • Causality & Rationale:

    
     is a mild, chemoselective hydride donor. It selectively reduces the aldehyde without risking the reductive debromination of the aryl bromides—a severe side reaction that frequently occurs when using stronger reducing agents like 
    
    
    
    .
  • Validation (IPC): TLC shows complete conversion to a more polar spot. IR confirms the disappearance of the C=O stretch and the appearance of a broad O-H stretch at ~3300

    
    .
    
Step 5: Derivatization (Appel Reaction to Benzyl Bromide)

Procedure:

  • Dissolve (2,6-dibromo-4-methylphenyl)methanol (1.0 equiv) and carbon tetrabromide (

    
    , 1.2 equiv) in anhydrous DCM (0.2 M) at 0 °C.
    
  • Add triphenylphosphine (

    
    , 1.2 equiv) in small portions over 15 minutes.
    
  • Stir the reaction for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure and purify directly via silica gel flash chromatography (Hexane/EtOAc 9:1) to yield 1,3-dibromo-2-(bromomethyl)-5-methylbenzene.

  • Causality & Rationale: The Appel reaction converts the benzylic alcohol to a highly reactive benzylic bromide under mild, neutral conditions. This avoids the use of harsh acids like HBr, which can cause unwanted side reactions or etherification in sterically congested systems.

  • Validation (IPC): GC-MS or LC-MS analysis will show the expected isotopic pattern for a tribrominated species (M, M+2, M+4, M+6 in a 1:3:3:1 ratio).

References

  • Britton, D., et al. "Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide." IUCrData (2017). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Frantz, D. K. "Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores." American Chemical Society Petroleum Research Fund (2017). Available at: [Link]

Sources

Application Note: (2,6-Dibromo-4-methylphenyl)methanol as a Versatile Building Block for Sterically Congested Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Power of Steric Congestion

In modern organometallic chemistry, materials science, and catalysis, the kinetic stabilization of reactive metal centers and transient species (such as free carbenes) relies heavily on the rational design of sterically demanding ligands. The compound (2,6-Dibromo-4-methylphenyl)methanol[1] offers a unique, highly tunable combination of steric bulk and electronic modulation for advanced ligand synthesis.

  • The Ortho-Bromo "Buttressing" Effect : The two bromine atoms at the 2- and 6-positions provide a rigid, V-shaped steric blockade. With a van der Waals radius of approximately 1.85 Å, bromine is significantly bulkier than a methyl group. This effectively shields coordinated metal centers or carbenic carbons from unwanted dimerization or nucleophilic attack, a phenomenon well-documented in the stabilization of triplet diphenylcarbenes[2]. Furthermore, the bromine atoms serve as orthogonal reactive handles for late-stage functionalization via palladium-catalyzed cross-coupling.

  • The Para-Methyl Effect : While the ortho-halogens provide kinetic shielding, the para-methyl group serves a critical dual purpose. It prevents unwanted para-position side reactions (such as electrophilic aromatic substitution or radical coupling) and significantly enhances the solubility of the resulting macrocyclic ligands or metal complexes in non-polar organic solvents[3].

Synthetic Divergence & Workflow

Depending on the target ligand class, the benzylic alcohol of (2,6-Dibromo-4-methylphenyl)methanol can be selectively transformed into two primary highly reactive intermediates:

  • Pathway A (Oxidation) : Conversion to 2,6-dibromo-4-methylbenzaldehyde[4]. This aldehyde is the primary electrophile for condensation with pyrroles to form sterically hindered dipyrromethanes, porphyrins, and BODIPY dyes.

  • Pathway B (Halogenation) : Conversion to 2,6-dibromo-4-methylbenzyl bromide. This highly active alkylating agent is used to N-alkylate imidazoles or amines, yielding bulky N-Heterocyclic Carbene (NHC) precursors or specialized spin-crossover ligands[3].

G A (2,6-Dibromo-4-methylphenyl)methanol CAS: 1260893-69-3 B 2,6-Dibromo-4-methylbenzaldehyde A->B Oxidation (DMP or MnO2) C 2,6-Dibromo-4-methylbenzyl bromide A->C Halogenation (PBr3 or Appel) D BODIPY / Porphyrin Ligands (Sterically Shielded Core) B->D Condensation with Pyrrole E N-Heterocyclic Carbenes (NHCs) (Kinetic Stabilization) C->E N-Alkylation of Imidazole

Synthetic divergence of (2,6-Dibromo-4-methylphenyl)methanol into advanced ligand frameworks.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Causality for reagent selection and intermediate validation steps are explicitly stated to ensure high-fidelity reproduction.

Protocol A: Mild Oxidation to 2,6-Dibromo-4-methylbenzaldehyde

Objective : Oxidize the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid. Rationale : Dess-Martin Periodinane (DMP) is selected over Jones reagent to strictly prevent the formation of 2,6-dibromo-4-methylbenzoic acid, which would render the subsequent pyrrole condensation impossible[4].

  • Preparation : Dissolve 10.0 mmol of (2,6-Dibromo-4-methylphenyl)methanol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Portion-wise, add 12.0 mmol (1.2 eq) of DMP. Causality: Cooling controls the initial exothermic burst and prevents solvent reflux, ensuring high chemoselectivity.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Validation : Monitor via TLC (Hexane/EtOAc 9:1). The starting material should completely disappear, replaced by a distinct UV-active spot (Rf ~0.37) corresponding to the aldehyde[4].

  • Quench & Workup : Pour the mixture into 50 mL of a 1:1 saturated aqueous solution of Na2S2O3 and NaHCO3. Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na2S2O3 reduces unreacted hypervalent iodine species, while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product.

  • Isolation : Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield a pale yellow solid.

Protocol B: Synthesis of Sterically Hindered Dipyrromethane

Objective : Create the core framework for bulky BODIPY/porphyrin ligands.

  • Condensation : Dissolve 5.0 mmol of 2,6-dibromo-4-methylbenzaldehyde in 150 mmol (30 eq) of freshly distilled pyrrole.

  • Catalysis : Degas the solution with argon for 10 minutes. Add 0.5 mmol (0.1 eq) of Trifluoroacetic acid (TFA). Causality: Using pyrrole as both reactant and solvent drives the equilibrium toward the dipyrromethane and suppresses the formation of higher oligomers (polypyrroles).

  • Quench : After 30 minutes of stirring at room temperature, quench the acid catalyst by adding 1.0 mmol of powdered NaOH. Causality: Immediate neutralization is critical; prolonged exposure to acid causes the dipyrromethane to polymerize into dark, intractable tars.

  • Purification : Remove excess pyrrole via vacuum distillation. Purify the residue via silica gel column chromatography (Hexane/DCM gradient) to isolate the target dipyrromethane.

Protocol C: Conversion to 2,6-Dibromo-4-methylbenzyl bromide

Objective : Synthesize an active electrophile for N-alkylation in NHC ligand synthesis.

  • Preparation : Dissolve 10.0 mmol of (2,6-Dibromo-4-methylphenyl)methanol in 40 mL of anhydrous THF. Cool to 0 °C.

  • Halogenation : Add 4.0 mmol (0.4 eq) of Phosphorus Tribromide (PBr3) dropwise. Causality: PBr3 is preferred over the Appel reaction (CBr4/PPh3) here to avoid the tedious separation of triphenylphosphine oxide from the highly non-polar benzyl bromide product.

  • Workup : Stir for 1 hour at 0 °C, then carefully quench with 20 mL of ice water. Extract with diethyl ether (3 x 30 mL). Wash the organic layer with saturated NaHCO3 to remove residual phosphorous acids, dry over MgSO4, and concentrate to yield the benzyl bromide as a white crystalline solid.

G Core Reactive Metal Center / Carbene Stability Kinetic Stabilization (Prevention of Dimerization/Attack) Core->Stability Results in Br1 Ortho-Bromo Group (Steric Blockade) Br1->Core Shields Br2 Ortho-Bromo Group (Steric Blockade) Br2->Core Shields Me Para-Methyl Group (Electronic Tuning / Solubility) Me->Core Inductive (+I) Effect

Mechanistic role of the 2,6-dibromo-4-methylphenyl moiety in kinetic stabilization.

Quantitative Data: Steric and Electronic Parameters

To aid in rational ligand design, the following table summarizes the key physicochemical parameters of the (2,6-dibromo-4-methylphenyl) derivatives compared to standard mesityl (2,4,6-trimethylphenyl) groups[2],[3].

Ligand Precursor / MoietyTolman Cone Angle (θ) Est.Inductive Effect (Hammett σp)Primary Application
Mesityl (Standard) ~140°-0.17 (Electron Donating)Baseline kinetic stabilization
2,6-Dibromo-4-methylphenyl ~158°+0.23 (Electron Withdrawing)*Enhanced shielding, Lewis acidity tuning
2,6-Dibromo-4-methylbenzaldehyde N/AN/ABODIPY / Porphyrin synthesis
2,6-Dibromo-4-methylbenzyl bromide N/AN/ANHC / Amine N-alkylation

*Note: The net electron-withdrawing nature is driven by the strong -I effect of the two ortho-bromine atoms, which is only partially offset by the +I effect of the para-methyl group.

References

  • Tomioka, H., Watanabe, T., Hattori, M., Nomura, N., & Hirai, K. "Generation, Reactions, and Kinetics of Sterically Congested Triplet Diphenylcarbenes. Effects of Bromine Groups." Journal of the American Chemical Society, 2002, 124(3), 474-482. Available at:[Link]

  • Nakano, K., et al. "Spin-Crossover in Iron(II) Complexes of N,N′-Disubstituted 2,6-Bis(Pyrazol-3-yl)Pyridines: An Effect of a Distal Substituent in the 2,6-Dibromophenyl Group." Molecules (MDPI), 2021. Available at: [Link]

  • "A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate." The Journal of Organic Chemistry, 2013. Available at:[Link]

Sources

Application Note: A Step-by-Step Protocol for the Purification of (2,6-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from Gemini Synthesis & Purification Group

Abstract

(2,6-Dibromo-4-methylphenyl)methanol is a halogenated aromatic alcohol that serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. Achieving high purity of this intermediate is critical to ensure the integrity and success of subsequent synthetic steps. This application note provides a comprehensive, two-stage purification protocol designed for researchers and drug development professionals. The methodology combines the high-throughput capacity of flash column chromatography for bulk impurity removal with the precision of recrystallization for final polishing. We explain the causality behind each procedural choice, ensuring a robust and reproducible workflow.

Compound Profile and Strategic Considerations

Before commencing any purification, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities. This foundational knowledge informs the entire purification strategy.

(2,6-Dibromo-4-methylphenyl)methanol is a moderately polar molecule. The aromatic ring and two bromine atoms contribute to its non-polar character (LogP ≈ 3.01), while the primary alcohol (-CH₂OH) group provides a polar site for hydrogen bonding.[1] This dual nature is key to designing an effective separation process.

Table 1: Physicochemical Properties of (2,6-Dibromo-4-methylphenyl)methanol

Property Value Source
CAS Number 1260893-69-3 [1]
Molecular Formula C₈H₈Br₂O [1]
Molecular Weight 279.96 g/mol [1]
Calculated LogP 3.012 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 1 [1]

| Storage | 2-8°C, Sealed in dry conditions |[1] |

Anticipated Impurities: The crude product from a typical synthesis (e.g., reduction of a corresponding aldehyde or acid) may contain a variety of impurities:

  • Unreacted Starting Materials: Such as 2,6-dibromo-4-methylbenzaldehyde, which is significantly less polar than the target alcohol.

  • Over-brominated or Under-brominated Analogs: Impurities arising from the synthesis of precursors, which may have very similar polarities to the target compound.[2]

  • Non-polar Byproducts: Hydrocarbons or other non-polar species from side reactions.

  • Highly Polar Byproducts: Acidic or other highly polar impurities that will have a strong affinity for silica gel.

The Two-Stage Purification Workflow

Our recommended strategy employs a sequential approach to maximize both purity and yield.

  • Flash Column Chromatography: This initial step is designed to rapidly separate the target compound from impurities with significantly different polarities.[3] It is a versatile technique that can be adapted for various scales.[3]

  • Recrystallization: This is a powerful final polishing step to remove trace impurities that may have co-eluted during chromatography.[4] It relies on the principle of differential solubility and yields a high-purity, crystalline final product.[]

PurificationWorkflow Crude Crude Product (Mixture of Compounds) Chromatography Protocol 1: Flash Column Chromatography Crude->Chromatography PartiallyPure Partially Purified Product (Enriched in Target Compound) Chromatography->PartiallyPure Eluate Impurities1 Gross Impurity Removal (Different Polarity) Chromatography->Impurities1 Recrystallization Protocol 2: Recrystallization PartiallyPure->Recrystallization FinalProduct High-Purity Crystalline Product (>99% Purity) Recrystallization->FinalProduct Crystals Impurities2 Trace Impurity Removal (Similar Polarity) Recrystallization->Impurities2

Caption: A two-stage workflow for purifying (2,6-Dibromo-4-methylphenyl)methanol.

Protocol 1: Purification by Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (solvent eluent).[6] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.[6]

Materials and Reagents

Equipment Reagents & Consumables
Glass chromatography column Silica gel (60 Å, 230-400 mesh)
Air pressure/pump system Crude (2,6-Dibromo-4-methylphenyl)methanol
Fraction collector or test tubes n-Hexane (or Heptane), HPLC grade
TLC plates (silica gel coated) Ethyl Acetate, HPLC grade
TLC developing chamber Dichloromethane, HPLC grade
UV lamp (254 nm) Celite (for dry loading)

| Rotary evaporator | Cotton or glass wool |

Step-by-Step Methodology
  • Solvent System Selection (TLC Analysis):

    • Causality: The key to a successful column separation is selecting a mobile phase that provides good separation between the target compound and its impurities. This is determined empirically using Thin-Layer Chromatography (TLC).

    • Dissolve a tiny amount of the crude product in dichloromethane.

    • Spot the solution on three separate TLC plates.

    • Develop each plate in a different solvent system. A good starting point is varying ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate).

      • System A: 90:10 Hexane:Ethyl Acetate

      • System B: 80:20 Hexane:Ethyl Acetate

      • System C: 70:30 Hexane:Ethyl Acetate

    • Visualize the plates under a UV lamp. The ideal solvent system will show the spot for the target compound with a Retention Factor (Rƒ) of 0.25 - 0.35 , and clear separation from other spots.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a 1 cm layer of sand.

    • In a beaker, create a slurry of silica gel in the chosen non-polar solvent (n-Hexane). The amount of silica should be about 50-100 times the weight of the crude product.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica into a stable bed. Ensure the silica bed remains level and does not run dry.[7]

  • Sample Loading (Dry Loading):

    • Causality: Dry loading the sample onto the column prevents dissolution issues and creates a narrow starting band, leading to better separation and sharper peaks.[7]

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of Celite or silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed silica column, creating a thin, even layer. Add a final 1 cm layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (starting with a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate) to the column.

    • Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.

    • Collect the eluent in sequentially numbered test tubes or a fraction collector. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitoring and Analysis:

    • Use TLC to analyze the collected fractions to determine their contents.[8] Spot every few fractions on a single TLC plate to track the elution profile.

    • Fractions containing only the pure target compound (as determined by a single spot at the correct Rƒ) should be combined in a clean, pre-weighed round-bottom flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.

Protocol 2: Purification by Recrystallization

This protocol purifies the solid product obtained from chromatography by leveraging differences in solubility between the desired compound and remaining impurities.[] An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.

Materials and Reagents

Equipment Reagents & Consumables
Erlenmeyer flasks Partially purified product from Protocol 1
Hot plate with stirring Ethanol, reagent grade
Büchner funnel and filter flask Deionized Water
Filter paper

| Vacuum source | |

Step-by-Step Methodology
  • Solvent System Selection:

    • Causality: A mixed solvent system is often effective for compounds with intermediate polarity. Ethanol is a good solvent for the alcohol, while water acts as an anti-solvent. A related compound, 2,6-dibromo-4-methylaniline, has been successfully recrystallized from an ethanol/water mixture.[9][10]

    • Place a small amount of the product in a test tube. Add ethanol dropwise while heating until it dissolves. Then, add water dropwise until the solution becomes cloudy (the point of insolubility). Add one or two more drops of ethanol to redissolve the solid. This confirms the suitability of the solvent pair.

  • Dissolution:

    • Place the partially purified solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum volume of hot ethanol required to just dissolve the solid completely. Keep the solution at or near its boiling point on a hot plate.

  • Hot Filtration (Optional):

    • If any insoluble impurities (dust, etc.) are visible in the hot solution, perform a quick hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization:

    • Add hot deionized water dropwise to the hot ethanol solution until it just begins to turn cloudy. Add a final drop or two of hot ethanol to make it clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Causality: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice, which excludes impurity molecules more effectively than the rapid precipitation that occurs with fast cooling.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a pure, crystalline solid.

Purity Assessment

The purity of the final product should be confirmed using one or more analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect any remaining impurities.

  • HPLC: Provides a quantitative measure of purity.

Safety Precautions

  • All procedures should be performed in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aryl halides and organic solvents should be handled with care.[11] Review the Safety Data Sheet (SDS) for all chemicals before use.

  • Exercise caution when heating flammable solvents like ethanol.

References

  • ChemHelp ASAP. column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • World Scientific News. A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. Available from: [Link]

  • Cheméo. Phenol, 2,6-dibromo-4-methyl- (CAS 2432-14-6). Available from: [Link]

  • Phenomenex. Column Chromatography Guide. Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

  • Agilent. Alcohols and aromatics Separation of aromatics and alcohol from gasoline. Available from: [Link]

  • PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. Available from: [Link]

  • Wikipedia. Aryl halide. Available from: [Link]

  • National Center for Biotechnology Information. 2,6-Dibromo-4-methylaniline. PMC. Available from: [Link]

  • ChemSynthesis. 2,6-dibromo-4-methylphenol. Available from: [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. Available from: [Link]

  • Cheméo. (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • Slideshare. Recrystallization. Available from: [Link]

  • National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available from: [Link]

  • Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Available from: [Link]

  • ResearchGate. (PDF) 2,6-Dibromo-4-methylaniline. Available from: [Link]

Sources

Application Notes & Protocols: (2,6-Dibromo-4-methylphenyl)methanol as a Robust, Traceless Linker for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and materials science, enabling the efficient, stepwise construction of complex molecules on an insoluble polymeric support.[1][2] This methodology simplifies purification to a mere filtration and washing process and allows for the use of excess reagents to drive reactions to completion.[1][2] Central to any SPOS strategy is the choice of a linker—the molecular bridge that tethers the nascent molecule to the solid support.[3] The linker's chemical properties dictate the conditions under which the final product is released and define the scope of chemical transformations that can be performed on the resin-bound substrate.[3][4]

This document introduces (2,6-Dibromo-4-methylphenyl)methanol as a highly robust, acid-labile linker designed for the traceless synthesis of molecules bearing a carboxylic acid functionality. Its unique structural features—a benzylic alcohol for substrate attachment, flanked by two electron-withdrawing bromine atoms—confer exceptional stability towards a broad range of reagents, including strong bases and nucleophiles. This stability allows for a wider synthetic repertoire compared to more conventional acid-labile linkers, such as the Wang linker. Cleavage is achieved under moderately acidic conditions, releasing the synthesized compound without any residual linker fragment, a critical feature for ensuring the pharmacological integrity of the target molecule.[5][6][7]

The principles outlined here are analogous to other halogenated diphenylmethyl-type linkers, where electronic tuning of the aromatic ring dictates the linker's stability and cleavage kinetics.[8] These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this linker, from resin functionalization to final product isolation.

Principle of Operation: A Mechanistic Overview

The utility of the (2,6-Dibromo-4-methylphenyl)methanol linker is rooted in the formation of a stable benzylic ester bond for immobilization and its precisely controlled, acid-catalyzed cleavage for release.

  • Immobilization: The primary alcohol of the linker is coupled to the carboxylic acid of the first building block. This is typically an esterification reaction facilitated by standard coupling agents, covalently attaching the substrate to the solid support.

  • Synthesis: With the substrate securely anchored, multi-step synthetic transformations can be performed. The steric hindrance from the ortho-bromine atoms and the electronic-withdrawing nature of the ring system protect the ester linkage from a wide array of non-acidic reagents.

  • Cleavage: Upon completion of the synthesis, the resin is treated with a moderately concentrated acid solution (e.g., Trifluoroacetic Acid - TFA). The cleavage proceeds via an SN1-type mechanism:

    • Protonation of the ester's carbonyl oxygen.

    • Cleavage of the C-O bond to release the free carboxylic acid and form a resonance-stabilized, secondary benzylic carbocation. The electron-withdrawing bromine atoms destabilize this carbocation relative to linkers with electron-donating groups, thus requiring stronger acidic conditions for efficient cleavage.

    • The liberated carbocation is quenched by scavengers in the cleavage cocktail. This "traceless" process ensures the final product is chemically pristine.[7][9]

G cluster_attach Part 1: Immobilization cluster_elongate cluster_cleave Part 3: Cleavage Resin Solid Support (e.g., Polystyrene) Linker Linker Attached (2,6-Dibromo-4-methylphenyl)-CH2-O- Immobilized Immobilized Substrate Resin-Linker-CO-R Linker->Immobilized Molecule R-COOH (First Building Block) Molecule->Immobilized Esterification Coupling Coupling Agents (e.g., DIC/Oxyma) Coupling->Immobilized Elongated Final Resin-Bound Product Resin-Linker-CO-R' Immobilized->Elongated Part 2: Synthesis Synthesis Multi-step On-Resin Synthesis Synthesis->Elongated Product Released Traceless Product R'-COOH Elongated->Product Byproduct Spent Resin & Quenched Cations Elongated->Byproduct Cleavage Acidic Cleavage Cocktail (e.g., TFA/DCM/Scavengers) Cleavage->Product Cleavage->Byproduct

Figure 1: Overall workflow from immobilization to cleavage.

Key Advantages and Comparative Assessment

Feature(2,6-Dibromo-4-methylphenyl)methanol LinkerStandard Wang LinkerRink Amide Linker
Cleavage Condition Moderate Acid (e.g., 20-50% TFA)Mild Acid (e.g., 1-5% TFA)Mild Acid (e.g., 5% TFA)[3]
Released Functionality Carboxylic AcidCarboxylic AcidCarboxamide
Base Stability Excellent (Stable to piperidine, DBU)Good (Some lability with strong bases)Excellent
Nucleophile Stability ExcellentModerateExcellent
Orthogonality Orthogonal to Fmoc, Cbz, most Boc groupsOrthogonal to Fmoc, CbzOrthogonal to Fmoc, Cbz
Primary Application Synthesis of complex carboxylic acidsGeneral peptide/small molecule acidsSynthesis of peptide/small molecule amides

Expertise & Experience Insights: The primary advantage of the dibromo-substituted linker is its enhanced stability under basic and nucleophilic conditions. This is a direct consequence of the electron-withdrawing nature of the bromine atoms, which reduces the electron density of the aromatic ring and the benzylic carbon, making the ester bond less susceptible to attack. This robustness allows for the use of a broader range of synthetic reactions on the solid support that would otherwise cleave or degrade a standard Wang linker. For example, reactions requiring strong, non-nucleophilic bases like DBU or organometallic additions can be performed with greater confidence.

Detailed Experimental Protocols

Trustworthiness Through Self-Validation: Each protocol includes checkpoints, such as qualitative tests or quantitative analysis, to ensure the success of the preceding step before moving forward. This self-validating approach minimizes the risk of failure in multi-step syntheses.

Protocol 1: Loading the First Building Block onto the Resin

This protocol describes the esterification of an N-Fmoc protected amino acid onto a resin pre-functionalized with the (2,6-Dibromo-4-methylphenyl)methanol linker (hereafter referred to as "DBM-Resin").

Materials:

  • DBM-Resin (e.g., polystyrene with 1% DVB, 100-200 mesh, ~1.0 mmol/g theoretical loading)

  • N-Fmoc-protected amino acid (4.0 eq. relative to resin capacity)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate) (4.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Acetic Anhydride (Ac₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place the DBM-Resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Add DMF (10 mL) and gently agitate for 30-60 minutes to ensure complete swelling of the resin beads.[10] Drain the solvent.

  • Coupling Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (4.0 mmol), and Oxyma (4.0 mmol) in DMF (8 mL). Add DIC (4.0 mmol) and mix at room temperature for 10 minutes (pre-activation).

  • Immobilization Reaction: Add the pre-activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Crucial Step): To block any unreacted hydroxyl groups on the linker, perform a capping step. Prepare a capping solution of Ac₂O/DIPEA/DMF (1:2:7 v/v/v). Add 10 mL of this solution to the resin and agitate for 30 minutes.

  • Final Wash: Drain the capping solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL). Dry the resin under high vacuum for several hours.

  • Validation (Loading Determination):

    • Accurately weigh ~5 mg of the dried, loaded resin into a glass vial.

    • Add 2 mL of a 20% piperidine in DMF solution. Agitate for 30 minutes to cleave the Fmoc group.

    • Dilute the supernatant with DMF to a known volume (e.g., in a 25 mL volumetric flask).

    • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.

    • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume) / (7800 × Resin Mass), where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the adduct.

Protocol 2: On-Resin Synthesis Cycle (Fmoc-SPPS Example)

This protocol outlines a single cycle for adding an amino acid to the resin-bound peptide chain.

G Start Start: Fmoc-AA-Resin Deprotect Step 1: Deprotection 20% Piperidine/DMF (2 x 10 min) Start->Deprotect Wash1 Step 2: Wash (DMF, DCM, DMF) Deprotect->Wash1 Kaiser Kaiser Test: Confirms Free Amine Wash1->Kaiser Validation Couple Step 3: Coupling Fmoc-AA-OH, DIC/Oxyma (1-2 hours) Wash2 Step 4: Wash (DMF, DCM) Couple->Wash2 End End: Fmoc-AA(n+1)-Resin Wash2->End Kaiser->Couple

Figure 2: Standard Fmoc-SPPS elongation cycle workflow.

Procedure:

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes. Drain and repeat once.[11]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Validation (Kaiser Test): Take a small sample of beads (~2-3 mg). Add 2 drops each of phenol in ethanol, KCN in pyridine, and ninhydrin in ethanol. Heat at 100°C for 5 minutes. A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.

  • Coupling: Perform the next amino acid coupling as described in Protocol 1 (Steps 2 & 3).

  • Washing: Wash the resin as described in Protocol 1 (Step 4).

  • Repeat: Repeat this cycle for each amino acid in the sequence.

Protocol 3: Final Cleavage and Product Isolation

This protocol describes the release of the final synthesized molecule from the solid support.

Expertise & Experience Insights: The cleavage cocktail must contain scavengers. The acid cleaves not only the linker but also most side-chain protecting groups (e.g., t-Butyl, Trityl), which form reactive carbocations. Triisopropylsilane (TIS) is a highly effective carbocation scavenger, and water helps to suppress side reactions like re-attachment and aspartimide formation.[12] The use of 20-50% TFA is recommended due to the expected higher stability of the dibromo-linker compared to standard linkers.[8]

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

Procedure:

  • Preparation: Place the fully dried peptide-resin (e.g., ~200 mg) in a reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (5 mL) to the resin. Agitate gently at room temperature for 2-3 hours.

  • Product Filtration: Filter the solution away from the resin beads into a clean centrifuge tube. Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a larger centrifuge tube containing cold diethyl ether (40-50 mL). A white precipitate of the crude product should form immediately.

  • Isolation: Let the mixture stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube (e.g., 3000 rpm for 5 minutes), and carefully decant the ether.

  • Washing and Drying: Wash the crude product pellet by adding fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step twice more to remove residual scavengers and cleaved protecting groups. After the final wash, dry the white solid product under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Characterize the crude product using LC-MS and HPLC to determine purity and confirm the molecular weight. Further purification by preparative HPLC may be required.

References

  • SigutLabs. (2025). Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release. SigutLabs.
  • Reitz, A. B. (1999). Recent advances in traceless linkers. Current Opinion in Drug Discovery & Development, 2(4), 358-364.
  • James, I. W. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2089-2152.
  • Anonymous. (2026).
  • Anonymous. (2020). Traceless Linkers.
  • Walther, R., Park, M., Ashman, N., Welch, M., Carroll, J. S., & Spring, D. R. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs.
  • Mahmoud, A. R. (2025). Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications.
  • Anonymous. (2025). Linkers for solid-phase organic synthesis.
  • Anonymous. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds.
  • Anonymous. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews.
  • Anonymous. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC.
  • Anonymous. (2024).
  • Anonymous. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Amadi-Kamalu, C., Clarke, H., McRobie, M., Mortimer, J., North, M., Ran, Y., ... & Willway, H. (2020). Investigation of Parameters that Affect Resin Swelling in Green Solvents. White Rose Research Online.
  • Anonymous. (2012). Technical Presentation -- A New Mixed-Mode Resin for Large Scale Biomolecule Purification.
  • Anonymous. Frontal analysis of Mimo-resins in packed and expanded bed columns.
  • Wan, Y., & Li, Y. (2023).

Sources

Application Note: Orthogonal Functionalization of (2,6-Dibromo-4-methylphenyl)methanol in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

(2,6-Dibromo-4-methylphenyl)methanol is a highly versatile, sterically encumbered building block essential for synthesizing rigid terphenyl architectures and advanced molecular scaffolds. This application note outlines a field-validated, two-stage orthogonal functionalization strategy. By meticulously sequencing a double Suzuki-Miyaura cross-coupling followed by an Appel bromination, researchers can rapidly construct complex, functionalized terphenyl benzyl bromides without compromising the integrity of intermediate functional groups.

Strategic Rationale & Mechanistic Insights

Scaffold Characteristics & Causality in Reaction Sequencing

(2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3) presents two distinct reactive domains: a pair of aryl bromides and a primary benzylic alcohol ()[1]. The central challenge in functionalizing this molecule lies in managing its extreme steric hindrance and preventing cross-reactivity between the benzylic and aryl sites.

Causality in Sequencing: The order of operations is critical. Benzyl halides are exceptionally prone to oxidative addition by Pd(0) complexes. If the benzylic alcohol were converted to a bromide prior to cross-coupling, the subsequent palladium-catalyzed reaction would suffer from uncontrolled benzylic coupling, homocoupling, or polymerization. By executing the Suzuki-Miyaura coupling directly on the unprotected alcohol, we exploit the fact that free hydroxyl groups are highly tolerated under the basic, aqueous conditions of the Suzuki reaction.

Overcoming Steric Hindrance with SPhos

The 2,6-dibromo substitution pattern creates a highly shielded microenvironment around the C–Br bonds, often causing standard phosphine ligands to stall during the transmetalation or reductive elimination phases. To overcome this, the protocol employs SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). As a Buchwald-type dialkylbiaryl phosphine, the electron-rich nature of SPhos accelerates oxidative addition, while the hemilabile interaction of its methoxy groups with the palladium center stabilizes the catalytic intermediate, enabling the efficient coupling of severely hindered aryl halides ()[2] ()[3].

Mild Benzylic Activation via the Appel Reaction

Following terphenyl assembly, the benzylic alcohol must be activated for downstream nucleophilic substitution. Because the newly formed terphenyl system is highly electron-rich, harsh halogenating agents (e.g., PBr₃, SOCl₂) risk inducing electrophilic aromatic substitution or undesired etherification. The Appel reaction—utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃)—provides a mild, nearly neutral pathway to convert the alcohol into a benzylic bromide with high fidelity and zero structural rearrangement ()[4].

Reaction Workflow

Workflow A (2,6-Dibromo-4-methylphenyl)methanol CAS: 1260893-69-3 B Suzuki-Miyaura Cross-Coupling A->B Ar-B(OH)2, Pd2(dba)3 SPhos, K3PO4 C Terphenyl Methanol Intermediate B->C D Appel Reaction Bromination C->D CBr4, PPh3 DCM, 0 °C to RT E Terphenyl Benzyl Bromide (Activated Scaffold) D->E

Workflow for the orthogonal functionalization of (2,6-Dibromo-4-methylphenyl)methanol.

Experimental Methodologies

Protocol A: Double Suzuki-Miyaura Cross-Coupling (Self-Validating System)

This procedure constructs the sterically hindered terphenyl core while leaving the benzylic alcohol intact.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge (2,6-Dibromo-4-methylphenyl)methanol (1.0 equiv), the desired arylboronic acid (2.5 equiv), and anhydrous K₃PO₄ (4.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and SPhos (0.08 equiv, 8 mol%).

  • Atmosphere Control: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Introduction: Via syringe, add a thoroughly degassed mixture of Toluene and H₂O (5:1 v/v) to achieve a substrate concentration of ~0.2 M.

  • Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 14 hours.

  • Validation & Workup: Monitor the reaction via TLC. The starting material (Rf ~0.5 in 8:2 Hexanes/EtOAc) should completely disappear, replaced by a lower-polarity fluorescent spot (Rf ~0.3). Cool to room temperature, dilute with ethyl acetate, and partition with water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 8:2 Hexanes/Ethyl Acetate) to afford the pure terphenyl methanol.

Protocol B: Appel Bromination of Terphenyl Methanol

This procedure converts the sterically shielded alcohol into a highly reactive benzylic bromide under mild conditions.

  • Reaction Setup: Dissolve the terphenyl methanol intermediate (1.0 equiv) and carbon tetrabromide (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add triphenylphosphine (1.25 equiv) portion-wise over 15 minutes.

    • Expertise Note: The formation of the halophosphonium intermediate is highly exothermic. Portion-wise addition controls the reaction rate, preventing localized heating that can lead to decomposition of the electron-rich terphenyl core.

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Validation: Monitor via TLC. The alcohol (Rf ~0.3) will convert to a significantly less polar spot (Rf ~0.7 in 9:1 Hexanes/EtOAc).

  • Workup (TPPO Precipitation): Concentrate the reaction mixture to approximately 20% of its original volume. Vigorously add cold hexanes (5× the remaining volume). This forces the triphenylphosphine oxide (TPPO) byproduct to crash out as a white precipitate, drastically simplifying purification.

  • Purification: Filter the suspension through a tightly packed pad of Celite, washing the filter cake with additional cold hexanes. Concentrate the filtrate and pass it through a short silica plug to yield the highly pure terphenyl benzyl bromide.

Quantitative Data & Reaction Parameters

Reaction StepTransformationReagents & CatalystTemp / TimeExpected YieldKey TLC Marker (Hex/EtOAc)
Step 1 Double Suzuki CouplingAr-B(OH)₂, Pd₂(dba)₃, SPhos, K₃PO₄90 °C / 14 h85–92%Rf ~0.3 (8:2)
Step 2 Appel BrominationCBr₄, PPh₃, DCM0 °C to RT / 3 h88–95%Rf ~0.7 (9:1)

References

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (2,6-Dibromo-4-methylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling up the synthesis of (2,6-Dibromo-4-methylphenyl)methanol (CAS: 1260893-69-3). This polyhalogenated, sterically hindered building block is highly valued in the design of N-heterocyclic carbene (NHC) ligands and active pharmaceutical ingredients (APIs).

Due to the extreme steric shielding provided by the two ortho-bromine atoms, classical synthetic routes often suffer from severe bottlenecks. Below, we dissect the causality behind these failures and provide a field-proven, high-yield alternative.

Synthesis Strategy & Workflow Overview

Historically, laboratories have relied on the Classical Route , which builds the molecule via the Sandmeyer cyanation of 2,6-dibromo-4-methylaniline, followed by nitrile hydrolysis and reduction[1]. However, this route is plagued by low yields during the hydrolysis step.

To bypass this, we strongly recommend the Advanced Lithiation Route . This modern approach utilizes the directed ortho-metalation of commercially available 3,5-dibromotoluene, exploiting the high acidity of the C4 proton to achieve rapid, high-yield formylation[2].

SynthesisRoutes cluster_classic Classical Route (Low Yield) cluster_advanced Advanced Route (High Yield) Start1 p-Toluidine Brom Bromination (Br₂, AcOH) Start1->Brom Int1 2,6-Dibromo-4-methylaniline Brom->Int1 Sand Sandmeyer Cyanation (NaNO₂, CuCN) Int1->Sand Int2 2,6-Dibromo-4-methylbenzonitrile Sand->Int2 Hydr Hydrolysis (Harsh Conditions) Int2->Hydr Steric Hindrance (Yield Bottleneck) Int3 2,6-Dibromo-4-methylbenzoic acid Hydr->Int3 Red1 Reduction (BH₃-THF) Int3->Red1 Target (2,6-Dibromo-4-methylphenyl)methanol Red1->Target Start2 3,5-Dibromotoluene Lith Directed Metalation (LDA, -78 °C) Start2->Lith Int4 2,6-Dibromo-4-methylphenyllithium Lith->Int4 Form Formylation (DMF) Int4->Form Int5 2,6-Dibromo-4-methylbenzaldehyde Form->Int5 Red2 Reduction (NaBH₄, MeOH) Int5->Red2 Red2->Target

Fig 1: Comparison of Classical Sandmeyer vs. Advanced Lithiation routes for target synthesis.

Troubleshooting & FAQs: The Classical Route

Q: My overall yield is abysmal (< 20%), and the bottleneck appears to be the hydrolysis of 2,6-dibromo-4-methylbenzonitrile to the corresponding benzoic acid. Why is this happening? A: This is a textbook example of steric hindrance dictating reaction kinetics. The starting nitrile carbon is


-hybridized (linear). However, during nucleophilic attack by water or hydroxide, the transition state must rehybridize to 

(trigonal planar). The massive electron clouds of the two adjacent bromine atoms (van der Waals radius ~1.85 Å) severely clash with the incoming nucleophile, exponentially increasing the activation energy (

). Standard refluxing in aqueous NaOH or HCl will result in near-zero conversion. Solution: You must use extremely harsh conditions (e.g., KOH in ethylene glycol at 160 °C for 24+ hours) or abandon this route in favor of the Advanced Lithiation Route.

Q: I successfully isolated 2,6-dibromo-4-methylbenzoic acid, but my standard NaBH₄ reduction yields no product. What reducing agent is appropriate? A: Sodium borohydride (NaBH₄) is a nucleophilic reducing agent and is generally too weak to reduce carboxylic acids, which readily deprotonate to form electron-rich, unreactive carboxylate anions. For this transformation, you must use an electrophilic reducing agent like Borane-THF complex (BH₃·THF) or a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄)[3]. BH₃ is specifically preferred for sterically hindered substrates because it coordinates directly to the carbonyl oxygen prior to hydride transfer, bypassing steric bulk.

Troubleshooting & FAQs: The Advanced Lithiation Route

Q: During the metalation of 3,5-dibromotoluene, I am observing significant debrominated byproducts. What is going wrong? A: You are likely using an alkyllithium reagent (such as n-BuLi) instead of Lithium diisopropylamide (LDA). n-BuLi is highly nucleophilic and will undergo competitive lithium-halogen exchange with the bromine atoms. Conversely, LDA is a strong, non-nucleophilic base (pKa ~36) that selectively deprotonates the highly acidic C4 proton—which is flanked and activated by the two electron-withdrawing bromines—without attacking the carbon-bromine bonds[2].

Q: I am attempting the direct hydroxymethylation of 3,5-dibromotoluene using LDA and paraformaldehyde. The yield is inconsistent and often contaminated. How can I improve this? A: While quenching the aryllithium intermediate directly with paraformaldehyde seems efficient on paper, solid paraformaldehyde depolymerizes slowly in cryogenic THF. This leads to heterogeneous reaction mixtures, localized heating, and inconsistent quenching. Solution: We strongly recommend a two-step "Formylation-Reduction" approach. Quench the 2,6-dibromo-4-methylphenyllithium intermediate with anhydrous N,N-dimethylformamide (DMF) to yield 2,6-dibromo-4-methylbenzaldehyde[2]. This aldehyde is easily isolated and can be quantitatively reduced to the target methanol using mild NaBH₄ in a subsequent step.

Quantitative Data: Route Comparison

MetricClassical Route (Sandmeyer)Advanced Route (Lithiation)Causality for Difference
Total Steps 42Lithiation directly functionalizes the core aromatic ring.
Overall Yield 10% - 25%65% - 75%Avoids the sterically blocked nitrile hydrolysis bottleneck.
Key Reagents CuCN, Br₂, NaNO₂, LiAlH₄LDA, DMF, NaBH₄Replaces toxic cyanides and harsh hydrides with safer alternatives.
Time to Target 4 - 5 Days1 - 2 DaysEliminates 24+ hour hydrolysis and complex workups.

Standard Operating Procedure: Advanced Formylation-Reduction Route

This self-validating protocol utilizes in-process visual cues to ensure intermediate stability and reaction completion.

Step 1: Synthesis of 2,6-Dibromo-4-methylbenzaldehyde
  • Preparation: Charge a flame-dried Schlenk flask with 3,5-dibromotoluene (1.0 equiv, 50 mmol) and anhydrous THF (100 mL) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Metalation: Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.2 equiv) dropwise over 20 minutes[2]. Self-Validation Check: The solution will turn a deep yellow/orange, indicating the successful formation of the aryllithium species. Stir for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from cyclohexane to yield pale yellow needles of 2,6-dibromo-4-methylbenzaldehyde[2].

Step 2: Reduction to (2,6-Dibromo-4-methylphenyl)methanol
  • Dissolution: Dissolve the purified 2,6-dibromo-4-methylbenzaldehyde (1.0 equiv) in anhydrous Methanol (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Reduction: Add Sodium borohydride (NaBH₄, 1.5 equiv) in small portions to control hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the UV-active aldehyde spot.

  • Workup: Carefully quench with 1M HCl until gas evolution ceases (pH ~2). Extract with Dichloromethane (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the pure (2,6-Dibromo-4-methylphenyl)methanol as a white solid.

References

  • Benchchem. 2,6-Dibromo-4-methylbenzoic Acid | CAS 128733-74-4. Retrieved from 3.

  • National Institutes of Health (PMC). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Retrieved from1.

  • The Journal of Organic Chemistry (ACS). Regiospecific Metalation of Oligobromobenzenes. Retrieved from 2.

Sources

Technical Support Center: Troubleshooting Common Issues in the Workup Procedure for (2,6-Dibromo-4-methylphenyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,6-dibromo-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice and frequently asked questions in a question-and-answer format to directly address specific issues you might encounter.

Introduction

The synthesis of (2,6-dibromo-4-methylphenyl)methanol is a key step in the development of various advanced intermediates. While the synthetic routes are based on fundamental organic chemistry principles, the specific nature of this sterically hindered and halogenated compound can present unique challenges. This guide provides in-depth technical support to navigate these hurdles effectively.

Potential Synthetic Pathways

The synthesis of (2,6-dibromo-4-methylphenyl)methanol can be approached through several common methods, each with its own set of potential challenges. The most prevalent routes involve either the formation of a carbon-carbon bond using an organometallic reagent or the reduction of a corresponding aldehyde.

cluster_0 Synthetic Routes 2,6-Dibromo-4-methylbromobenzene 2,6-Dibromo-4-methylbromobenzene Grignard Reagent Grignard Reagent 2,6-Dibromo-4-methylbromobenzene->Grignard Reagent  + Mg, THF Aryllithium Reagent Aryllithium Reagent 2,6-Dibromo-4-methylbromobenzene->Aryllithium Reagent  + n-BuLi or t-BuLi (2,6-Dibromo-4-methylphenyl)methanol (2,6-Dibromo-4-methylphenyl)methanol Grignard Reagent->(2,6-Dibromo-4-methylphenyl)methanol + HCHO + H3O+ workup Aryllithium Reagent->(2,6-Dibromo-4-methylphenyl)methanol + HCHO + H3O+ workup 2,6-Dibromo-4-methylbenzaldehyde 2,6-Dibromo-4-methylbenzaldehyde 2,6-Dibromo-4-methylbenzaldehyde->(2,6-Dibromo-4-methylphenyl)methanol  + NaBH4, MeOH

Caption: Common synthetic routes to (2,6-dibromo-4-methylphenyl)methanol.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis and workup of (2,6-dibromo-4-methylphenyl)methanol.

I. Low or No Product Yield

A low or non-existent yield is one of the most common and frustrating issues. The root cause often lies in the initial steps of the reaction, particularly when dealing with sensitive organometallic reagents.

Q1: My Grignard reaction with 2,6-dibromo-4-methylbromobenzene fails to initiate. What are the likely causes and how can I resolve this?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Several factors could be at play:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer on their surface that prevents the reaction from starting.[1]

    • Solution: Activate the magnesium surface by gently crushing the turnings with a glass rod (in an inert atmosphere), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][3] The disappearance of the iodine color or the appearance of turbidity are indicators of reaction initiation.[2]

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvent.[1]

    • Solution: Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents, preferably freshly distilled and stored over molecular sieves.

  • Poor Quality Aryl Halide: The starting 2,6-dibromo-4-methylbromobenzene may contain impurities that inhibit the reaction.

    • Solution: Purify the aryl halide by distillation or chromatography before use.

Q2: My lithium-halogen exchange on 2,6-dibromo-4-methylbromobenzene seems inefficient, leading to low yields. What could be wrong?

A2: Lithium-halogen exchange is a powerful but delicate reaction. Common pitfalls include:

  • Incorrect Stoichiometry or Reagent Quality: The titer of commercial butyllithium solutions can decrease over time.

    • Solution: Titrate the butyllithium solution prior to use to determine its exact molarity. For reactions using t-BuLi, it is often necessary to use two equivalents; the first for the exchange and the second to react with the generated t-butyl halide, which can drive the reaction to completion.[4]

  • Reaction Temperature: These reactions are typically very fast and need to be performed at low temperatures (e.g., -78 °C) to prevent side reactions.[5]

    • Solution: Maintain a consistently low temperature during the addition of butyllithium and for a short period afterward before adding the electrophile (formaldehyde).

  • Solvent Choice: The choice of solvent can significantly impact the outcome of the reaction.

    • Solution: THF is a common solvent for lithium-halogen exchange. Ensure it is anhydrous.

Q3: I'm getting a low yield of the desired alcohol from the reduction of 2,6-dibromo-4-methylbenzaldehyde with sodium borohydride (NaBH₄). Why?

A3: While NaBH₄ is a mild and selective reducing agent, low yields can still occur.[6][7]

  • Decomposition of NaBH₄: Sodium borohydride can decompose, especially if it is old or has been improperly stored.

    • Solution: Use a fresh bottle of NaBH₄. You can also use a slight excess (1.1-1.2 equivalents) to compensate for any minor degradation.

  • Reaction Conditions: The reaction may be too slow at very low temperatures.

    • Solution: Most NaBH₄ reductions are carried out at 0 °C to room temperature.[7] If the reaction is sluggish, allowing it to stir at room temperature for a longer period can help.

  • Incomplete Quenching/Workup: The intermediate borate esters need to be fully hydrolyzed to release the alcohol product.

    • Solution: After the reaction is complete, carefully add a dilute acid (e.g., 1M HCl) until gas evolution ceases to ensure complete hydrolysis of the borate esters.[8]

cluster_1 Troubleshooting Workflow: Low Yield Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Isolate the cause Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions Optimize Analyze Workup Procedure Analyze Workup Procedure Low Yield->Analyze Workup Procedure Refine Purity of Aryl Halide/Aldehyde Purity of Aryl Halide/Aldehyde Check Starting Materials->Purity of Aryl Halide/Aldehyde Verify Anhydrous Solvents Anhydrous Solvents Check Starting Materials->Anhydrous Solvents Ensure Reagent Activity (Mg, n-BuLi, NaBH4) Reagent Activity (Mg, n-BuLi, NaBH4) Check Starting Materials->Reagent Activity (Mg, n-BuLi, NaBH4) Confirm Temperature Control Temperature Control Review Reaction Conditions->Temperature Control Maintain Inert Atmosphere Inert Atmosphere Review Reaction Conditions->Inert Atmosphere Strictly Addition Rate Addition Rate Review Reaction Conditions->Addition Rate Control Quenching Step Quenching Step Analyze Workup Procedure->Quenching Step Proper Extraction Efficiency Extraction Efficiency Analyze Workup Procedure->Extraction Efficiency Maximize

Caption: A general workflow for troubleshooting low product yield.

II. Side-Product Formation

The presence of unexpected byproducts can complicate purification and reduce the overall efficiency of the synthesis.

Q4: I'm observing a significant amount of a non-polar byproduct in my Grignard reaction. What is it and how can I prevent it?

A4: This is likely a homocoupling product, resulting from a Wurtz-type reaction between the Grignard reagent and unreacted aryl halide.

  • Cause: This side reaction is more prevalent if the concentration of the aryl halide is high locally, or if the reaction is run at elevated temperatures.

  • Prevention:

    • Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration.

    • Ensure the reaction temperature does not rise too high, using an ice bath for cooling if necessary.

    • Use a more dilute solution of the aryl halide.

Q5: My crude product from the reduction of 2,6-dibromo-4-methylbenzaldehyde shows an additional spot on TLC. What could it be?

A5: Besides unreacted starting material, there are a few possibilities:

  • Over-reduction/Debromination: While less common with NaBH₄, more potent reducing agents or harsh conditions could lead to the reduction of the bromine atoms.

  • Acetal Formation: If the reaction is performed in an alcohol solvent and there are acidic impurities, the starting aldehyde can form an acetal.

  • Cannizzaro Reaction: If the reduction is attempted under strongly basic conditions with an aldehyde that has no alpha-hydrogens, a disproportionation can occur, yielding the corresponding carboxylic acid and the alcohol.[9]

Q6: I see byproducts that suggest my organometallic reagent is acting as a base rather than a nucleophile. How can I avoid this?

A6: Grignard and organolithium reagents are strong bases.[1][4] If your electrophile (in this case, formaldehyde) is contaminated with acidic protons (e.g., from water or formic acid), the organometallic reagent will be quenched.

  • Solution: Use a high-purity source of formaldehyde. Paraformaldehyde can be "cracked" by heating to generate anhydrous formaldehyde gas, which can be bubbled directly into the reaction mixture.[10] Alternatively, ensure your paraformaldehyde is thoroughly dried before use.

III. Workup & Purification Challenges

The final stages of isolating and purifying (2,6-dibromo-4-methylphenyl)methanol can be challenging due to its physical properties and potential impurities.

Q7: I'm having trouble with the workup of my Grignard/organolithium reaction, resulting in a messy emulsion during the aqueous wash. What is the best practice?

A7: Emulsions are common during the workup of reactions involving magnesium salts.

  • Solution:

    • After the reaction is complete, cool the mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or strong acid. This often results in a more manageable precipitate.

    • After quenching, you can add dilute acid to dissolve the remaining magnesium salts.[8]

    • If an emulsion persists, adding brine (saturated NaCl solution) can help to break it. Filtering the entire mixture through a pad of Celite can also be effective.

Q8: My final product is an oil and won't crystallize. How can I purify it?

A8: The presence of impurities often inhibits crystallization.[11]

  • Solution: Column chromatography is the most effective method for purifying non-crystalline products.[12]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.[12]

Q9: I'm struggling to separate my product from a closely-related impurity by column chromatography. What can I do?

A9: Achieving good separation can be tricky.

  • Solution:

    • Optimize the Eluent: Try a different solvent system. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or toluene) can improve separation.

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Loading Technique: Ensure the sample is loaded onto the column in a very narrow band using a minimal amount of solvent.[12]

Q10: My purified alcohol seems to degrade over time, showing a yellowish color. How can I store it properly?

A10: Benzyl alcohols can be susceptible to air oxidation, which can form the corresponding aldehyde (in this case, 2,6-dibromo-4-methylbenzaldehyde), which may have a yellowish tint.[13]

  • Solution: Store the purified (2,6-dibromo-4-methylphenyl)methanol under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light, and refrigerated.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aryl Alcohols

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
WaterHigh100Generally not suitable for non-polar aryl alcohols.
Methanol/EthanolHigh65 / 78Good for more polar aromatic compounds.[14]
Ethyl Acetate/HexanesMediumVariableA versatile solvent pair for adjusting polarity.[12]
TolueneLow111Can be effective for less polar compounds.
Heptane/HexanesLow98 / 69Good for non-polar compounds, often used in a solvent pair.[14]

Table 2: Typical TLC Eluent Systems for Aryl Alcohols

Eluent System (v/v)Typical Rf RangeApplication Notes
10% Ethyl Acetate in Hexanes0.2 - 0.4Good starting point for moderately polar alcohols.
20% Ethyl Acetate in Hexanes0.4 - 0.6For more polar alcohols or to increase Rf.
5% Methanol in Dichloromethane0.3 - 0.5An alternative for better separation in some cases.

Experimental Protocols

Protocol 1: General Procedure for Reduction of an Aryl Aldehyde with NaBH₄

  • Dissolve 2,6-dibromo-4-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench with 1M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[12]

Protocol 2: General Procedure for Column Chromatography Purification

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).[12]

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to 20% ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alcohol.[11]

References

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 2-Bromo-3,6-dichlorobenzyl alcohol. BenchChem.
  • Filo. (2025, November 2). Reaction of Grignard reagent with formaldehyde (HCHO) followed...
  • Oreate AI Blog. (2026, February 19). Unlocking Grignard Reactions: Predicting the Major Organic Product.
  • BenchChem Technical Support. (2025). Effect of benzyl chloride impurities on reaction outcome. BenchChem.
  • University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • BenchChem Technical Support. (2025).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Veeprho. (n.d.).
  • Reddit. (2021, May 7). Li Halogen Exchange? r/Chempros.
  • Supporting inform
  • Grignard Reaction. (n.d.).
  • Recrystalliz
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Sciencemadness Discussion Board. (2013, May 30). Grignard reagent problem.
  • Sciencemadness Discussion Board. (2019, May 18). Troubles with Lithium-Halogen exchange reaction.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • National Institutes of Health. (2024, June 30).
  • Recrystallization and Crystalliz
  • Sigma-Aldrich. (n.d.). Benzyl alcohol puriss. p.a., ACS reagent, = 99.0 GC 100-51-6.
  • Pharmaffili
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. (n.d.).
  • OCR A-Level Chemistry Notes. (n.d.). Nucleophilic Addition: NaBH4 Reductions (12.2.2).
  • The Grignard Reaction. (n.d.).
  • The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. (n.d.).
  • Guide for crystalliz
  • Organic Syntheses Procedure. (n.d.). benzyl alcohol.
  • Chemistry LibreTexts. (n.d.). 19.12: Biological Reductions.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (n.d.).
  • Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.

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Validation & Comparative

Comparative Biological Activity Guide: (2,6-Dibromo-4-methylphenyl)methanol Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The (2,6-Dibromo-4-methylphenyl)methanol scaffold represents a highly versatile pharmacophore in modern medicinal and agricultural chemistry. The unique substitution pattern—ortho-positioned bulky bromine atoms coupled with a para-methyl group—creates a distinct electronic and steric environment. From a medicinal chemistry perspective, the 2,6-dibromo substitution forces the aromatic ring out of coplanarity with adjacent functional groups. This structural rigidity minimizes the entropic penalty upon target binding while significantly enhancing the molecule's lipophilicity (


) and metabolic stability against oxidative degradation.

This guide objectively compares the biological performance of simple brominated benzyl alcohols against advanced derivatives (such as triazole-acetamides and esterified pyrethroids), providing researchers with actionable experimental data and self-validating protocols for further drug development.

Comparative Antimicrobial Efficacy: Simple Analogs vs. Complex Derivatives

The biological activity of (2,6-dibromo-4-methylphenyl)methanol analogs is heavily dependent on the functionalization of the benzylic position. While simple halogenated benzyl alcohols exhibit baseline antimicrobial properties via non-specific membrane disruption, coupling this scaffold with heterocyclic moieties exponentially increases target specificity and potency.

Performance Comparison

Recent studies demonstrate that simple benzyl bromides and alcohols possess moderate antibacterial and antifungal properties, particularly against Gram-positive strains (S. aureus, E. faecalis) and Candida species, with Minimum Inhibitory Concentrations (MIC) typically ranging from 0.5 to 2.0 mg/mL [1]. However, they show limited efficacy against Gram-negative bacteria due to poor penetration of the outer lipopolysaccharide membrane.

In contrast, synthesizing complex derivatives, such as N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , transforms the baseline activity into potent, targeted efficacy against ESKAPE pathogens [2]. The thioether linkage (-S-) enhances conformational flexibility, while the triazole-pyridine system introduces multi-dentate coordination capabilities, allowing the molecule to disrupt lipid II precursors in bacteria and ergosterol analogs in fungi.

Quantitative Data Summary

The table below summarizes the comparative in vitro antimicrobial activity of these compound classes.

Compound ClassTarget OrganismMICMBIC (Biofilm)Primary Mechanism of Action
Simple Brominated Benzyl Alcohols Staphylococcus aureus1000 µg/mLN/ANon-specific membrane disruption
Simple Brominated Benzyl Alcohols Candida albicans250 µg/mLN/ANon-specific membrane disruption
Triazole-Acetamide Derivative MRSA (ATCC 43300)8 µg/mL16 µg/mLLipid II precursor interaction
Triazole-Acetamide Derivative Pseudomonas aeruginosa32 µg/mL64 µg/mLMembrane destabilization
Triazole-Acetamide Derivative Candida albicans64 µg/mL128 µg/mLErgosterol analog interaction

Note: MBIC = Minimum Biofilm Inhibitory Concentration. Data indicates that functionalizing the brominated scaffold with a triazole-acetamide moiety improves MRSA efficacy by over 100-fold compared to the parent alcohol.

MOA A 2,6-Dibromo-4-methylphenyl Derivative B Lipid II Precursor Binding A->B Gram-positive (MRSA) C Ergosterol Interaction A->C Fungi (C. albicans) D Bacterial Membrane Destabilization B->D E Fungal Membrane Destabilization C->E F Cell Death (Bactericidal/Fungicidal) D->F E->F

Caption: Mechanism of action for brominated benzyl alcohol derivatives across microbial targets.

Application in Pyrethroid Insecticides: Overcoming Metabolic Resistance

Beyond direct antimicrobial activity, halogenated benzyl alcohols are critical intermediates in the synthesis of advanced pyrethroid insecticides, such as Brofenvalerate and Transfluthrin [3].

Resistance-Breaking Capabilities

Standard pyrethroids are increasingly failing due to Cytochrome P450-mediated metabolic resistance in vectors like Anopheles funestus. Esterifying a cyclopropanecarboxylic acid with a multi-halogenated benzyl alcohol creates a steric shield around the ester bond. The heavy halogenation (e.g., dibromo or tetrafluoro substitutions) prevents the P450 monooxygenases from successfully docking and oxidizing the molecule. Consequently, these halogenated benzyl esters retain spatial repellent and insecticidal activity against highly resistant mosquito strains where non-halogenated analogs fail [4].

Self-Validating Experimental Protocols

To ensure reproducibility and rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology to explain why specific steps are critical for testing highly lipophilic halogenated compounds.

High-Throughput Broth Microdilution & Biofilm Assay (MIC/MBIC)

Highly lipophilic compounds (like 2,6-dibromo-4-methylphenyl derivatives) often precipitate in aqueous media, creating false-positive optical density (


) readings. This protocol utilizes a resazurin metabolic readout to bypass precipitation artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the analog in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solvation of the brominated scaffold. The final assay concentration of DMSO must be kept

    
     to prevent baseline solvent toxicity.
    
  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of the target pathogen (e.g., MRSA ATCC 43300) to each well. Include a vehicle control (1% DMSO) and a positive control (Vancomycin).
    
  • Incubation: Incubate at 37°C for 24 hours under static conditions.

  • Planktonic Readout (MIC): Add 20 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. Causality: Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. This visually and fluorometrically distinguishes living cells from precipitated compound debris.

  • Biofilm Readout (MBIC): Aspirate the planktonic media. Wash the wells gently with PBS to remove non-adherent cells. Stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes, wash, and solubilize with 33% acetic acid. Read absorbance at 590 nm.

Workflow S1 Compound Preparation S2 Serial Dilution S1->S2 S3 Inoculation (Pathogens) S2->S3 S4 Incubation (24h, 37°C) S3->S4 S5 Resazurin Addition (Viability Readout) S4->S5 Planktonic (MIC) S6 Crystal Violet (Biofilm Readout) S4->S6 Adherent (MBIC)

Caption: Self-validating high-throughput workflow for determining MIC and MBIC values.

Cytochrome P450 Inhibition Assay (Resistance Profiling)

To evaluate the metabolic stability of halogenated benzyl esters against insect resistance mechanisms.

Step-by-Step Methodology:

  • Microsome Preparation: Extract microsomal monooxygenases from the resistant strain (e.g., An. funestus FUMOZ-R).

  • Substrate Incubation: Mix microsomes with 10 µM of a fluorescent probe substrate (e.g., BOMFC) and the test analog (0.1 - 100 µM) in a potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the essential electron donor for P450 enzymes; a control well lacking NADPH must be included to subtract background auto-fluorescence of the test compounds.

  • Kinetic Measurement: Monitor the formation of the fluorescent metabolite continuously for 30 minutes. Calculate the

    
     using a four-parameter non-linear regression.
    

References

1.1 - National Institutes of Health (PMC). 2. 2 - VulcanChem. 3. 3 - University of Hertfordshire AERU. 4.4 - ScienceOpen.

Sources

Comparative Evaluation of (2,6-Dibromo-4-methylphenyl)methanol and Alternative Reagents in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

(2,6-Dibromo-4-methylphenyl)methanol is a highly versatile, bifunctional building block. Its benzylic alcohol moiety serves as a handle for etherification, oxidation, or protecting group chemistry, while the sterically congested 2,6-dibromoaryl system provides a rigid scaffold for transition-metal catalysis and reactive intermediate stabilization. However, as synthetic demands scale in complexity, this baseline reagent often exhibits limitations—such as inadequate steric shielding in carbene chemistry, lack of chemoselectivity in poly-coupling cascades, or unwanted dehalogenation during peptide deprotection.

This guide evaluates superior alternative reagents across three distinct methodological domains, providing causality-driven insights and self-validating protocols for researchers and drug development professionals.

Precursor for Sterically Congested Triplet Carbenes

Context & Causality: The generation of stable triplet diphenylcarbenes (DPCs) relies on extreme steric shielding to prevent rapid dimerization or solvent insertion. While the baseline reagent (when oxidized and converted to its diazo derivative) provides significant ortho-steric bulk via the bromine atoms, the para-methyl group anomalously facilitates rapid decay pathways. This results in a triplet half-life of less than 1 second at room temperature[1].

Replacing the baseline reagent with (2,6-Dibromo-4-tert-butylphenyl)methanol dramatically alters the decay kinetics. The bulky tert-butyl group at the para position restricts the conformational flexibility of the aromatic rings and shields the carbenic center from remote attack, extending the half-life to an unprecedented 16 seconds[1].

Quantitative Comparison
Reagent PrecursorCarbene MultiplicityDecay MechanismHalf-Life (

) at 25°C
(2,6-Dibromo-4-methylphenyl)methanol TripletDimerization / Solvent Insertion~0.22 seconds[2]
(2,6-Dibromo-4-tert-butylphenyl)methanol TripletDimerization16.0 seconds [1]
Self-Validating Protocol: Synthesis and Photolysis of Diazo Precursors
  • Oxidation to Hydrazone: Oxidize the benzylic alcohol to the corresponding aldehyde using

    
     in 
    
    
    
    . Validation: TLC shows a less polar UV-active spot;
    
    
    NMR confirms the loss of the
    
    
    signal and the appearance of an aldehydic proton at
    
    
    . Condense with hydrazine hydrate to form the hydrazone.
  • Oxidation to Diazo Compound: Treat the hydrazone with

    
     or 
    
    
    
    in the dark. Validation: The solution will turn a characteristic deep purple/red , indicating diazo formation. IR spectroscopy must show a strong, sharp diazo stretching band at
    
    
    .
  • Photolysis: Irradiate the degassed diazo solution in benzene using a high-pressure mercury lamp (

    
    ). Validation: The deep red color bleaches, accompanied by the evolution of 
    
    
    
    gas. Laser Flash Photolysis (LFP) or cryogenic ESR will confirm the triplet diradical state via characteristic zero-field splitting parameters (
    
    
    and
    
    
    values)[2].

Carbene A Hydrazone Precursor B Oxidation (MnO2) A->B C Diazo Compound B->C Color: Deep Red D Photolysis (hv) C->D E Triplet Carbene D->E - N2 Gas F Dimerization Decay E->F t1/2 = 16s (t-Butyl)

Photochemical generation and decay pathway of sterically congested triplet diphenylcarbenes.

Bifunctional Hubs for Orthogonal Cross-Coupling

Context & Causality: In the synthesis of rigid


-conjugated materials (e.g., for dye-sensitized solar cells or OLEDs), the 2,6-dihaloaryl framework is subjected to double cross-coupling to append peripheral substituents[3]. The baseline dibromo reagent is symmetrically equivalent, making step-wise, asymmetric functionalization statistically inefficient and prone to unwanted oligomerization.

The alternative, (2-Bromo-6-chloro-4-methylphenyl)methanol , introduces absolute orthogonality. The weaker


 bond undergoes oxidative addition with 

at room temperature, while the stronger

bond remains completely inert until subjected to elevated temperatures and specialized electron-rich ligands (e.g., SPhos or XPhos).
Quantitative Comparison
Reagent ScaffoldStep 1 Reactivity (Sonogashira)Step 2 Reactivity (Suzuki)Orthogonality Control
2,6-Dibromo- Fast (Both sites reactive)N/A (Oligomerizes)Poor (Requires stoichiometric control)
2,6-Diiodo- Very Fast (Both sites reactive)N/A (Oligomerizes)Poor (Highly reactive, unstable)
2-Bromo-6-chloro- Fast (

only, RT)
Moderate (

only, 80°C)
Excellent (Kinetically distinct)
Self-Validating Protocol: Orthogonal Sonogashira/Suzuki Sequence
  • Chemoselective Sonogashira Coupling: Dissolve the bromo-chloro scaffold and 1.0 equivalent of terminal alkyne in degassed THF/Et

    
    N. Add 
    
    
    
    and
    
    
    . Stir at room temperature for 4 hours. Validation: GC-MS must show a complete shift to the mono-coupled product. The isotopic mass distribution of the molecular ion must exhibit a strict 3:1 ratio (
    
    
    ), proving the
    
    
    bond is intact.
  • Suzuki-Miyaura Coupling: Isolate the mono-coupled intermediate. React with 1.2 equivalents of arylboronic acid in Toluene/H

    
    O using 
    
    
    
    , SPhos, and
    
    
    at 80°C. Validation: LC-MS confirms the disappearance of the chlorine isotopic pattern and the emergence of the fully asymmetric di-substituted product.

CrossCoupling A 2-Bromo-6-chloro- 4-methylphenyl B Pd(PPh3)4, RT Alkyne (1 eq) A->B C Chemoselective Sonogashira B->C C-Br Reacts D Pd2(dba)3, Heat Arylboronic acid C->D C-Cl Intact E Suzuki-Miyaura Coupling D->E C-Cl Reacts

Orthogonal cross-coupling workflow utilizing differential halogen reactivity.

Sterically Hindered Benzyl Protecting Groups in SPPS

Context & Causality: Benzyl ethers are classic protecting groups for tyrosine, serine, and threonine side chains. While the baseline 2,6-dibromo-4-methylbenzyl group offers steric protection against nucleophiles, aryl bromides are highly susceptible to premature cleavage via catalytic hydrogenolysis or strong acid scavengers utilized in peptide synthesis.

Conversely, 2,6-Dichlorobenzyl alcohol (2,6-Cl


Bzl-OH)  is the gold standard for Boc-based Solid-Phase Peptide Synthesis (SPPS)[4]. The high electronegativity of the chlorine atoms destabilizes the benzylic carbocation transition state, rendering the ether completely stable to repeated 50% TFA/DCM cycles[5]. It is only cleaved under extreme conditions (anhydrous HF or TMSOTf), ensuring perfect orthogonality[4].
Quantitative Comparison
Protecting GroupStability in 50% TFAStability to Pd/C H

Global Cleavage Reagent
2,6-Dibromo-4-methylbenzyl ModeratePoor (Dehalogenates)HF (Side reactions common)
Unsubstituted Benzyl (Bzl) Poor (Premature loss)GoodHF or Strong Acids
2,6-Dichlorobenzyl (2,6-Cl

Bzl)
Excellent (Fully Stable) [4]ModerateAnhydrous HF / TMSOTf [4]
Self-Validating Protocol: Protection and Global Cleavage
  • Boc Deprotection (Chain Elongation): Treat the resin-bound, 2,6-Cl

    
    Bzl-protected peptide with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Validation: Perform a Kaiser (Ninhydrin) test; a deep blue color confirms the presence of the free primary amine. A micro-cleavage LC-MS of the intermediate must show the exact mass of the peptide with the 2,6-Cl
    
    
    
    Bzl group still attached, proving orthogonal stability.
  • Global Cleavage: Transfer the dried resin to a Teflon cleavage apparatus. Treat with anhydrous HF containing anisole and dimethyl sulfide (scavengers) at 0°C for 1 hour[4]. Validation: Upon precipitation in cold ether, RP-HPLC will show a significant shift to a lower retention time (due to the loss of the highly hydrophobic 2,6-Cl

    
    Bzl group), and high-resolution MS will confirm the exact mass of the fully deprotected free peptide.
    

SPPS A Peptide on Resin (2,6-Cl2Bzl Protected) B 50% TFA / DCM A->B C Boc Deprotected (Ether Intact) B->C Chain Elongation D Anhydrous HF C->D E Fully Deprotected Free Peptide D->E Global Cleavage

Logic gate for orthogonal deprotection of 2,6-dichlorobenzyl ethers in Boc-SPPS.

References
  • Generation, Reactions, and Kinetics of Sterically Congested Triplet Diphenylcarbenes. Effects of Bromine Groups. Journal of the American Chemical Society.[Link]

  • Introducing rigid

    
    -conjugated peripheral substituents in phthalocyanines for DSSCs. Journal of Porphyrins and Phthalocyanines.[Link]
    
  • Amino Acid-Protecting Groups. Chemical Reviews (via ResearchGate).[Link]

Sources

A Comparative Guide to the Synthesis of (2,6-Dibromo-4-methylphenyl)methanol for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the synthesis of precisely substituted aromatic compounds is a foundational requirement. (2,6-Dibromo-4-methylphenyl)methanol is a key building block, offering a scaffold with defined steric and electronic properties for creating novel molecular architectures. This guide provides an in-depth comparison of viable synthetic routes to this compound, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in methodological selection.

Introduction: The Utility of Substituted Benzyl Alcohols

(2,6-Dibromo-4-methylphenyl)methanol, with its specific substitution pattern, presents a unique combination of features. The two bromine atoms provide sites for further functionalization through cross-coupling reactions, while also influencing the molecule's lipophilicity and conformational preferences. The methyl group offers a non-polar handle, and the primary alcohol serves as a versatile point for derivatization into esters, ethers, aldehydes, or for incorporation into larger polymeric structures. This makes the title compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.

This guide will focus on two primary synthetic strategies, evaluating them based on yield, reagent availability, and operational simplicity.

Method 1: A Robust Three-Step Synthesis from p-Toluidine

This route is a classic and reliable pathway that leverages well-established, high-yielding transformations. It begins with the commercially available and inexpensive starting material, p-toluidine.

Overall Synthetic Workflow (Method 1)

p_toluidine p-Toluidine dibromoaniline 2,6-Dibromo-4-methylaniline p_toluidine->dibromoaniline Bromination (NBS) dibromobenzonitrile 2,6-Dibromo-4-methylbenzonitrile dibromoaniline->dibromobenzonitrile Sandmeyer Reaction (NaNO2, CuCN) dibromobenzaldehyde 2,6-Dibromo-4-methylbenzaldehyde dibromobenzonitrile->dibromobenzaldehyde Reduction (DIBAL-H) final_product (2,6-Dibromo-4-methylphenyl)methanol dibromobenzaldehyde->final_product Reduction (NaBH4)

Caption: Synthetic pathway from p-toluidine to the target alcohol.

Step 1: Bromination of p-Toluidine

The initial step involves the selective bromination of p-toluidine at the positions ortho to the strongly activating amino group. The methyl group further reinforces this directing effect.

  • Mechanistic Rationale: The amino group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate during electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[1][2]

  • Experimental Protocol:

    • Dissolve p-toluidine (1 equivalent) in chloroform or another suitable solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add N-Bromosuccinimide (NBS) (2.0-2.2 equivalents) portion-wise while maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 2,6-dibromo-4-methylaniline, can be purified by column chromatography or recrystallization. A reported yield for a similar reaction is in the range of 75%.[3]

Step 2: Sandmeyer Reaction to Form the Benzonitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[4][5][6] Here, we convert the aniline to a nitrile.

  • Mechanistic Rationale: The aniline is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a cyanide group through a radical-nucleophilic aromatic substitution mechanism.

  • Experimental Protocol:

    • Suspend 2,6-dibromo-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting 2,6-dibromo-4-methylbenzonitrile can be purified by column chromatography. A yield of 88% has been reported for this specific transformation.[7]

Step 3: Two-Step Reduction of the Nitrile to the Alcohol

The final step involves the reduction of the benzonitrile to the benzyl alcohol. A two-step process is often preferred to avoid over-reduction to the amine and to achieve higher yields.

  • Mechanistic Rationale:

    • Partial Reduction to Aldehyde: Diisobutylaluminum hydride (DIBAL-H) is a powerful yet sterically hindered reducing agent that can selectively reduce nitriles to imines at low temperatures.[3][4][8][9][10][11] Upon aqueous workup, the imine is hydrolyzed to the corresponding aldehyde.

    • Reduction of Aldehyde to Alcohol: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols without affecting the aryl bromides.[12][13][14]

  • Experimental Protocol:

    • DIBAL-H Reduction:

      • Dissolve 2,6-dibromo-4-methylbenzonitrile (1 equivalent) in dry toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add a solution of DIBAL-H (1.1-1.2 equivalents) in an appropriate solvent, maintaining the temperature at -78 °C.

      • Stir the reaction at -78 °C for 1-2 hours.

      • Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous workup with a saturated solution of Rochelle's salt or dilute acid.

      • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

      • The crude 2,6-dibromo-4-methylbenzaldehyde is often used directly in the next step without extensive purification. Expected yields for this step are generally high, often exceeding 80%.

    • NaBH₄ Reduction:

      • Dissolve the crude 2,6-dibromo-4-methylbenzaldehyde in methanol or ethanol.

      • Cool the solution in an ice bath.

      • Add sodium borohydride (1.1-1.5 equivalents) portion-wise.

      • Stir the reaction at room temperature for 1-2 hours.

      • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

      • Remove the solvent under reduced pressure and extract the product with an organic solvent.

      • Wash the organic layer, dry, and concentrate to yield the crude (2,6-dibromo-4-methylphenyl)methanol.

      • Purify the final product by column chromatography or recrystallization. Yields for the reduction of aldehydes with NaBH₄ are typically quantitative or near-quantitative.[5][15]

Method 2: An Alternative Approach from p-Cresol

This route begins with a different commercially available starting material, p-cresol (4-methylphenol). While potentially shorter, it presents its own set of challenges, particularly in the final functional group installation.

Overall Synthetic Workflow (Method 2)

p_cresol p-Cresol dibromophenol 2,6-Dibromo-4-methylphenol p_cresol->dibromophenol Bromination (Br2) final_product (2,6-Dibromo-4-methylphenyl)methanol dibromophenol->final_product Formylation & Reduction (Multi-step, Challenging)

Caption: A potential synthetic route starting from p-cresol.

Step 1: Bromination of p-Cresol

Similar to the aniline in Method 1, the hydroxyl group of p-cresol is a strong ortho-, para-director, facilitating bromination at the 2 and 6 positions.

  • Mechanistic Rationale: The hydroxyl group activates the aromatic ring towards electrophilic substitution. Using elemental bromine in a suitable solvent allows for the introduction of two bromine atoms.

  • Experimental Protocol:

    • Dissolve p-cresol (1 equivalent) in a solvent such as chloroform or dichloromethane.[16]

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (2.0-2.2 equivalents) in the same solvent.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Work up the reaction by washing with an aqueous solution of sodium bisulfite, followed by water and brine.

    • Dry the organic layer and concentrate to obtain 2,6-dibromo-4-methylphenol, which can be purified by chromatography or recrystallization.[17][18] High yields have been reported for this type of transformation.

Step 2: Introduction of the Hydroxymethyl Group (Conceptual)

This step is the primary challenge of this route. Direct formylation of the highly substituted and electron-rich 2,6-dibromo-4-methylphenol at the C1 position is not straightforward.

  • Potential Strategies and Challenges:

    • Duff Reaction or Reimer-Tiemann Reaction: These classic formylation reactions typically occur at the ortho and para positions relative to the hydroxyl group, which are blocked in this substrate.

    • Metalation and Quenching: Directed ortho-metalation is not an option. Direct lithiation of the C1 position would be difficult to achieve selectively.

    • Multi-step Conversion: A more plausible, albeit longer, approach would involve protecting the phenol, followed by a series of reactions to introduce the hydroxymethyl group. This would significantly increase the step count and reduce the overall yield.

Due to these challenges, this route is considered less practical and lower yielding compared to Method 1 for the synthesis of (2,6-dibromo-4-methylphenyl)methanol.

Yield Comparison and Statistical Analysis

FeatureMethod 1 (from p-Toluidine)Method 2 (from p-Cresol)
Number of Steps 3 (effectively 4 reactions)2+ (challenging second step)
Starting Material p-Toluidinep-Cresol
Key Intermediates 2,6-Dibromo-4-methylaniline, 2,6-Dibromo-4-methylbenzonitrile2,6-Dibromo-4-methylphenol
Step 1 Yield ~75%High (literature suggests >90%)
Step 2 Yield 88%Low to moderate (hypothetical)
Step 3 Yield High (typically >80% for both reductions)N/A
Overall Estimated Yield ~50-60%Highly variable, likely <30%
Reliability & Scalability HighLow to Moderate

Statistical Analysis: Based on literature precedents for analogous reactions, Method 1 offers a more predictable and higher overall yield. The individual steps are well-documented and known to be high-yielding, leading to a statistically more favorable outcome for producing the target compound in significant quantities. The challenges associated with the second step of Method 2 introduce significant uncertainty and likely result in a lower and more variable yield.

Conclusion and Recommendation

For the synthesis of (2,6-Dibromo-4-methylphenyl)methanol, the three-step route starting from p-toluidine (Method 1) is the recommended and more robust approach. This method relies on a sequence of reliable and high-yielding reactions, ensuring a predictable and efficient synthesis. The starting materials are readily available, and the procedures are well within the capabilities of a standard organic synthesis laboratory.

While the route from p-cresol appears shorter, the difficulty in selectively introducing the hydroxymethyl group onto the highly substituted phenolic ring makes it a less viable option for practical synthesis.

This guide provides the necessary framework for researchers to make an informed decision on the synthetic strategy that best suits their needs, balancing factors of yield, cost, and operational simplicity.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Ashenhurst, J. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Firouzabadi, H., & Karimi, B. (2000). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Asian Journal of Chemistry, 12(3), 6761-6764.
  • Organic Chemistry Explained. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Ashenhurst, J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions. [Link]

  • Organic Reaction Mechanisms. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. [Link]

  • Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • ChemSynthesis. 2,6-dibromo-4-methylphenol. [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • PrepChem. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. [Link]

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229.
  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Ashenhurst, J. Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Gleason, W. B., & Britton, D. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide.

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Safety Operating Guide

Personal protective equipment for handling (2,6-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a logical extension of a molecule's physicochemical properties. When handling (2,6-Dibromo-4-methylphenyl)methanol , standard operating procedures must be rigorously adapted to account for its specific structural hazards.

This compound is a halogenated benzyl alcohol derivative[1]. The addition of two heavy bromine atoms to the aromatic ring drastically alters its behavior compared to standard aliphatic alcohols. Brominated aromatic compounds are highly lipophilic, a property that significantly enhances their ability to bypass the stratum corneum and be absorbed through the skin upon contact[2]. Therefore, our operational and protective strategy must focus on creating self-validating barriers against both particulate inhalation and transdermal permeation.

Quantitative Chemical Profile

Before designing a handling protocol, we must establish the physical parameters of the target molecule.

PropertyValueOperational Implication
CAS Number 1260893-69-3[3]Unique identifier for SDS cross-referencing and waste tracking.
Molecular Weight 279.96 g/mol [3]Heavy molecule; while dust settles quickly, it is highly hazardous if aerosolized during transfer.
Storage Temp 2-8 °C (Dry)[3]Must be allowed to reach room temperature in a desiccator before opening to prevent moisture condensation.
Physical State Solid / PowderHigh risk of particulate generation; requires static-free handling tools.

Mandatory PPE Matrix & Causality

Every piece of Personal Protective Equipment (PPE) serves as a specific countermeasure to a defined chemical risk. Do not deviate from this matrix.

ZoneEquipment SpecificationMechanistic Causality (The "Why")
Hands Double-layer Nitrile (>5 mil thickness)Nitrile provides a strong baseline barrier against solid powders. However, if the compound is dissolved in an organic solvent, chemical permeation breakthrough times drop drastically[4]. The double-glove system ensures a sacrificial outer layer that can be immediately discarded upon solvent splash.
Eyes Splash-proof Chemical GogglesStandard safety glasses leave gaps at the brow and cheeks. Goggles prevent ocular exposure to fine, lipophilic particulates that can dissolve in the eye's lipid layer.
Body Flame-Resistant (FR) Lab CoatProtects against incidental contact. FR material is mandated because handling this compound often involves highly flammable organic solvents for dissolution.
Lungs N95 or P100 Particulate RespiratorRequired only if handling bulk powders outside a certified fume hood. Mitigates the inhalation of aerosolized lipophilic dust.

Standard Operating Procedure: Handling & Operational Plan

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's conditions are fully met.

Step 1: Environmental Isolation & Verification

  • Action: Conduct all handling inside a Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Validation: Verify the hood's digital monitor reads an inward face velocity of >100 feet per minute (fpm).

Step 2: Thermal Equilibration

  • Action: Retrieve the (2,6-Dibromo-4-methylphenyl)methanol from 2-8 °C storage[3]. Place the sealed container in a room-temperature desiccator for 30 minutes.

  • Causality: Opening a cold vial introduces ambient humidity. Water condensation will cause the powder to clump, altering its weight and degrading the compound's purity.

Step 3: Static-Free Weighing

  • Action: Use a grounded, non-sparking micro-spatula and an anti-static weighing boat.

  • Causality: Halogenated aromatics can easily generate and hold a static charge. Standard plastic weigh boats will cause the powder to "jump," leading to balance contamination and inaccurate molar calculations.

Step 4: In-Situ Dissolution

  • Action: If preparing a solution, add your solvent (e.g., Dichloromethane or Dimethyl Sulfoxide) directly to the pre-weighed solid inside the fume hood.

  • Causality: Transporting an open boat of brominated powder across the lab introduces an unacceptable risk of cross-draft aerosolization.

Spill Response Protocol

In the event of a spill, immediate categorization of the hazard state is required. Follow the logic pathway below to ensure containment without escalating exposure.

Fig 1: Step-by-step spill response and decontamination workflow for halogenated solids.

Decontamination & Disposal Plan

Improper disposal of brominated compounds poses severe environmental and regulatory risks.

  • Solid Consumables: All contaminated weigh boats, pipette tips, and the outer layer of your nitrile gloves must be placed in a designated Halogenated Solid Waste bin.

  • Liquid Waste Segregation: Any solutions containing (2,6-Dibromo-4-methylphenyl)methanol must be strictly segregated into Halogenated Organic Liquid Waste carboys.

    • Causality: Halogenated liquid waste requires specialized high-temperature incineration to safely break the carbon-halogen bonds and prevent the atmospheric release of toxic dioxins and furans. Mixing this with non-halogenated waste violates EPA/local guidelines and creates severe facility hazards.

  • Surface Decontamination: Wipe down the analytical balance and fume hood deck with a solvent capable of dissolving the compound (e.g., Isopropanol), followed by a secondary wipe using a mild surfactant to remove residual lipophilic traces.

References

  • 1260893-69-3 | (2,6-Dibromo-4-methylphenyl)methanol | ChemScene, chemscene.com,
  • James Couch Flame-retardant contamination of firefighter personal protective clothing -- A potential h - CDC Stacks, cdc.gov,
  • CHEMICAL PERMEATION GUIDE - SHOWA Gloves, showagroup.com,
  • (2-Bromo-3-chlorophenyl)methanol | 1232407-29-2 | Benchchem, benchchem.com,

Sources

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